Structural Elucidation and Synthetic Utility of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde: A Technical Guide
Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 6-(Tetrahydropyran-4-y...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) is a highly versatile, bifunctional heterocyclic scaffold[1]. It combines the electrophilic reactivity of a picolinaldehyde core with the metabolic stability of a sterically hindered tetrahydropyran (THP) ether. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and downstream applications in drug discovery.
Physicochemical and Structural Profiling
The utility of this compound stems from its precise structural architecture. The pyridine core is electron-deficient, which activates the 2- and 6-positions. The C2-formyl group serves as a highly reactive electrophilic center, primed for carbon-carbon or carbon-nitrogen bond formation. Conversely, the C6-tetrahydropyran-4-yloxy substituent acts as a lipophilic, bulky ether linkage.
In drug design, simple alkoxy groups (e.g., methoxy or ethoxy) are frequently susceptible to rapid oxidative cleavage (O-dealkylation) by hepatic Cytochrome P450 enzymes. The incorporation of the THP ring serves as a bioisosteric replacement that introduces steric hindrance, thereby improving metabolic half-life while maintaining a hydrogen-bond accepting oxygen to modulate aqueous solubility.
The most efficient route to synthesize 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 6-bromopyridine-2-carbaldehyde and tetrahydro-2H-pyran-4-ol.
Causality of Experimental Design
Base Selection (NaH): Tetrahydro-2H-pyran-4-ol is a secondary aliphatic alcohol with a pKa of approximately 16. Weak bases (e.g., K₂CO₃) cannot quantitatively deprotonate it. Sodium hydride (NaH) is required to drive the complete formation of the highly nucleophilic sodium alkoxide[2].
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, leaving the alkoxide "naked" and highly reactive toward the electron-deficient pyridine ring.
Chemoselectivity & Quenching: Aldehydes are susceptible to base-catalyzed side reactions, such as the Tishchenko or Cannizzaro reactions, particularly in the presence of hydrides or strong bases[3]. Strict temperature control (0 °C) and rapid quenching with a mild proton source (NH₄Cl) are mandatory to preserve the formyl group.
Fig 1. SNAr synthetic workflow for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Self-Validating Protocol: SNAr Synthesis
Alkoxide Generation: To a flame-dried, N₂-purged round-bottom flask, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, which can interfere with reaction kinetics. Suspend the purified NaH in anhydrous DMF and cool to 0 °C.
Alcohol Activation: Add tetrahydro-2H-pyran-4-ol (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. Validation checkpoint: Wait until H₂ gas evolution completely ceases, indicating quantitative alkoxide formation.
Nucleophilic Attack: Gradually add 6-bromopyridine-2-carbaldehyde (1.0 eq) dissolved in a minimal volume of DMF. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor conversion via LC-MS.
Chemoselective Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Critical step: This neutralizes unreacted NaH and prevents base-catalyzed aldehyde dimerization[3].
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to partition and remove residual DMF.
Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Applications in Medicinal Chemistry
The intact carbaldehyde functional group is a highly versatile handle for late-stage functionalization. In the development of kinase inhibitors or CNS-active agents, this building block is typically subjected to derivatization to install basic amines or lipophilic linkers.
Fig 2. Downstream derivatization pathways for the carbaldehyde functional group.
Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium triacetoxyborohydride (NaBH(OAc)₃) yields basic aminomethyl-pyridine derivatives.
Wittig Olefination: Condensation with phosphonium ylides generates alkene linkers, useful for rigidifying molecular conformations.
Oxidation: Pinnick oxidation conditions convert the aldehyde to a picolinic acid, a common metal-chelating motif in metalloenzyme inhibitors.
Analytical Validation (Quality Control)
To ensure the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:
¹H NMR (400 MHz, CDCl₃): The diagnostic aldehyde proton will appear as a sharp singlet far downfield at approximately δ 9.9 - 10.0 ppm . The pyridine core will present three distinct aromatic protons between δ 6.8 - 7.8 ppm. The THP methine proton (CH-O) will appear as a multiplet around δ 5.2 - 5.4 ppm, shifted downfield due to the adjacent ether oxygen.
LC-MS (ESI+): The exact mass is 207.09. The mass spectrum will display a dominant molecular ion peak [M+H]⁺ at m/z 208.1 .
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic design of molecular building blocks is paramount for developing efficacious therapeutics with optimal pharmacokinetic (PK) profiles. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) represents a highly versatile, bifunctional intermediate.
Structurally, this compound merges an electrophilic picolinaldehyde core with a tetrahydropyran (THP) ether linkage at the C6 position. The choice of a THP ring over a standard carbocycle (such as a cyclohexyl group) is a deliberate bioisosteric strategy. The incorporated oxygen atom significantly lowers the overall lipophilicity (LogP) and improves aqueous solubility, which is a critical parameter in avoiding the "molecular obesity" often seen in late-stage drug candidates. Meanwhile, the aldehyde moiety serves as an orthogonal reactive handle for downstream functionalization, enabling rapid diversification into kinase inhibitors, GPCR modulators, and fluorescent probes [1, 2].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is essential for predicting its behavior during synthesis, purification, and long-term storage. The table below summarizes the critical quantitative data[1, 2].
Table 1: Key Physicochemical and Identification Data
Property
Value / Description
IUPAC Name
6-(oxan-4-yloxy)pyridine-2-carbaldehyde
CAS Registry Number
898289-54-8
Molecular Formula
C₁₁H₁₃NO₃
Molecular Weight
207.23 g/mol
Boiling Point
98°C – 122°C (at 0.3 mmHg)
InChI Key
SBTGZJPHUYLRRU-UHFFFAOYSA-N
Appearance
Viscous liquid to low-melting solid (temperature dependent)
Stability & Handling
Air-sensitive; prone to auto-oxidation. Store at -20°C under Argon.
Stability and Auto-Oxidation Causality
Like many electron-deficient heteroaryl aldehydes, this compound is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen initiates a radical chain mechanism that converts the aldehyde into the corresponding picolinic acid. Consequently, researchers must handle the neat material under a dry, inert atmosphere (Nitrogen or Argon) and store it in amber vials at sub-zero temperatures to suppress photochemical and oxidative degradation [1].
Mechanistic Synthetic Workflow
Direct nucleophilic aromatic substitution (SNAr) on 6-halopyridine-2-carbaldehydes using strong bases often results in catastrophic yield losses due to competing side reactions, such as the Cannizzaro disproportionation or base-catalyzed aldol condensations of the unprotected aldehyde.
To circumvent this, we employ a self-validating, two-step protocol: an initial SNAr on a protected or reduced precursor (6-bromo-2-hydroxymethylpyridine), followed by a highly chemoselective oxidation.
Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under Argon. Slowly add Tetrahydro-2H-pyran-4-ol (1.1 eq).
Causality: NaH is selected over weaker bases (e.g., K₂CO₃) because the secondary alcohol of the THP ring is sterically hindered and weakly nucleophilic. Quantitative, irreversible deprotonation is required to drive the reaction.
Coupling: Add 6-bromo-2-hydroxymethylpyridine (1.0 eq) to the alkoxide solution. Heat the reaction mixture to 80 °C for 4 hours.
Causality: DMF is a polar aprotic solvent that poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity while stabilizing the anionic Meisenheimer complex transition state.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield 6-(THP-4-yloxy)pyridin-2-ylmethanol.
Phase 2: Chemoselective Oxidation
Oxidation: Dissolve the intermediate alcohol in anhydrous Dichloromethane (DCM). Add activated Manganese Dioxide (MnO₂, 10 eq) and stir vigorously at room temperature for 12 hours.
Causality: MnO₂ is a mild, heterogeneous oxidant that exhibits profound chemoselectivity for allylic, benzylic, and picolinylic alcohols. It halts oxidation strictly at the aldehyde stage, completely preventing over-oxidation to the carboxylic acid.
Isolation: Filter the suspension through a pad of Celite to remove the insoluble manganese salts, concentrate the filtrate in vacuo, and purify via flash chromatography to afford the pure target aldehyde.
Synthetic workflow for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Downstream Applications in Drug Discovery
The true value of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde lies in its capacity to act as a central hub for generating vast libraries of pharmacologically active compounds.
Reductive Amination: The aldehyde reacts readily with primary and secondary amines in the presence of Sodium Triacetoxyborohydride (NaB(OAc)₃H). This pathway is extensively used to synthesize basic side-chains for kinase inhibitors, where the basic nitrogen interacts with the solvent-exposed regions of the ATP-binding pocket.
Multicomponent Heterocycle Synthesis: As demonstrated in advanced catalytic studies, 6-substituted pyridine-2-carbaldehydes can undergo solvent-dependent, copper-catalyzed multicomponent reactions with secondary amines and terminal alkynes. In dichloromethane, this A³-coupling (aldehyde-amine-alkyne) followed by cycloisomerization yields highly substituted indolizines —a privileged scaffold in both fluorescent probing and oncology drug discovery [3].
Wittig Olefination: Reaction with phosphonium ylides generates alkenyl-pyridine derivatives, which serve as rigid structural spacers in PROTAC (Proteolysis Targeting Chimera) linker design.
Downstream application pathways for the target aldehyde in medicinal chemistry.
References
Title: Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones
Source: ACS Catalysis (American Chemical Society)
URL: [Link]
Foundational
1H and 13C NMR chemical shifts for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde This guide provides a comprehensive analysis and prediction of the 1H and 13C Nuclear Magnetic Reson...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
This guide provides a comprehensive analysis and prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted NMR chemical shifts. The predictions are grounded in fundamental NMR principles and data from analogous structures, offering a robust framework for spectral assignment and verification.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] For novel compounds such as 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, which incorporates both aromatic and aliphatic moieties, NMR provides critical insights into the electronic environment of each proton and carbon atom. This guide will deconstruct the anticipated 1H and 13C NMR spectra of this molecule, explaining the causal relationships between its structure and the resulting chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic discussion of the NMR data, the atoms of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde have been numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Structure of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde with atom numbering.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Aldehydic Proton (H7)
Predicted Shift (δ): 9.9 - 10.1 ppm
Multiplicity: Singlet (s)
Rationale: The proton of an aldehyde group (H7) is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. This results in a characteristic downfield shift.[3][4] As it has no adjacent protons, it will appear as a sharp singlet.
Pyridine Ring Protons (H3, H4, H5)
The pyridine ring protons are in an aromatic environment, and their shifts are influenced by the nitrogen heteroatom and the two substituents.
H4 (para to N1):
Predicted Shift (δ): 7.8 - 8.0 ppm
Multiplicity: Triplet (t)
Rationale: This proton is expected to be a triplet due to coupling with two neighboring protons (H3 and H5). Its chemical shift is influenced by both the electron-withdrawing aldehyde group and the electron-donating ether group, typically appearing as the central peak of the pyridine system.
H3 (meta to O-ether, ortho to CHO):
Predicted Shift (δ): 7.7 - 7.9 ppm
Multiplicity: Doublet of doublets (dd) or triplet (t)
Rationale: H3 is ortho to the electron-withdrawing aldehyde group, which will cause a downfield shift. It will couple to H4, and potentially a smaller long-range coupling to H5.
H5 (meta to CHO, ortho to O-ether):
Predicted Shift (δ): 6.9 - 7.1 ppm
Multiplicity: Doublet of doublets (dd) or triplet (t)
Rationale: H5 is ortho to the electron-donating tetrahydropyran-yloxy group, which will shield this proton and shift it significantly upfield compared to the other pyridine protons. It will couple to its neighbor H4.
The THP ring introduces a set of aliphatic protons with distinct chemical shifts due to their proximity to oxygen atoms.
H9 (methine proton):
Predicted Shift (δ): 5.3 - 5.5 ppm
Multiplicity: Multiplet (m)
Rationale: This proton (on C9) is directly attached to the ether oxygen of the pyridine ring, causing a significant downfield shift into the 5-6 ppm region. It is coupled to the four adjacent methylene protons (H10), resulting in a complex multiplet.
Rationale: These protons on C11 are adjacent to the oxygen within the THP ring (O12), leading to a downfield shift.[5] The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts and coupling constants.
Rationale: These protons on C10 are further from the oxygen atoms and will therefore appear more upfield. They are coupled to both H9 and H11, leading to complex multiplets.
Predicted 13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.
Aldehyde Carbonyl (C7)
Predicted Shift (δ): 192 - 194 ppm
Rationale: The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range.[6]
Pyridine Ring Carbons (C2, C3, C4, C5, C6)
C6 (attached to O-ether):
Predicted Shift (δ): 163 - 165 ppm
Rationale: C6 is directly bonded to the electronegative oxygen of the ether linkage, causing a strong deshielding effect and a significant downfield shift.
C2 (attached to CHO):
Predicted Shift (δ): 152 - 154 ppm
Rationale: C2 is deshielded by both the ring nitrogen and the attached aldehyde group.
C4 (para to N1):
Predicted Shift (δ): 139 - 141 ppm
Rationale: This carbon is typically found in the mid-range of pyridine carbons.
C3 (ortho to CHO):
Predicted Shift (δ): 120 - 122 ppm
Rationale: The chemical shift of C3 is influenced by its position relative to the nitrogen and the aldehyde.
C5 (ortho to O-ether):
Predicted Shift (δ): 112 - 114 ppm
Rationale: The electron-donating effect of the ether group at C6 shields the ortho position (C5), shifting it upfield.
Rationale: This carbon is attached to the ether oxygen, resulting in a downfield shift into the typical range for carbons in C-O bonds.
C11 (methylene carbons adjacent to ring oxygen):
Predicted Shift (δ): 66 - 68 ppm
Rationale: Similar to C9, these carbons (C11) are deshielded by the adjacent ring oxygen (O12).
C10 (methylene carbons):
Predicted Shift (δ): 30 - 32 ppm
Rationale: These carbons are in a more standard aliphatic environment, further from the influence of the oxygen atoms, and thus appear significantly more upfield.
Summary of Predicted NMR Data
The following table summarizes the predicted .
Atom
Predicted 1H Shift (ppm)
Multiplicity
Predicted 13C Shift (ppm)
C7-H
9.9 - 10.1
s
192 - 194
C3-H
7.7 - 7.9
dd or t
120 - 122
C4-H
7.8 - 8.0
t
139 - 141
C5-H
6.9 - 7.1
dd or t
112 - 114
C9-H
5.3 - 5.5
m
72 - 74
C11-H
3.5 - 4.1
m
66 - 68
C10-H
1.8 - 2.2
m
30 - 32
C2
-
-
152 - 154
C6
-
-
163 - 165
Note: Predicted values are estimations based on substituent effects and data from related structures. Actual experimental values may vary.
Standard Experimental Protocol for NMR Data Acquisition
To experimentally verify the predicted chemical shifts, the following protocol for acquiring high-quality 1H and 13C NMR spectra is recommended.
6.1 Sample Preparation
Mass Measurement: Accurately weigh 5-10 mg of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chloroform-d (CDCl3) is a common first choice for its ability to dissolve a wide range of organic compounds.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4 cm).
6.2 Instrumentation and Data Acquisition
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
For 1H NMR:
Pulse Sequence: A standard single-pulse experiment.
Number of Scans: 8 to 16 scans are usually sufficient.
Relaxation Delay: 1-2 seconds.
Acquisition Time: 2-4 seconds.
For 13C NMR:
Pulse Sequence: A standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often necessary for accurate integration of all carbon signals, including quaternary carbons.
6.3 Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
Integration: Integrate the peaks in the 1H spectrum to determine the relative ratios of protons.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for NMR-based structural analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide has presented a detailed prediction and rationale for the 1H and 13C NMR spectra of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. The key distinguishing features are expected to be the downfield aldehydic proton signal around 10 ppm, the distinct set of three aromatic protons with a notably upfield-shifted proton ortho to the ether linkage, and the characteristic signals of the tetrahydropyran ring. These predicted data, in conjunction with the provided experimental protocol, serve as a valuable resource for the synthesis, characterization, and quality control of this compound and its derivatives. Experimental verification using 2D NMR techniques such as COSY, HSQC, and HMBC would provide definitive confirmation of these assignments.
References
Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (n.d.). Taylor & Francis. Retrieved from [Link]
Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (n.d.). Taylor & Francis. Retrieved from [Link]
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1998). ACS Publications. Retrieved from [Link]
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1998). ACS Publications. Retrieved from [Link]
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (2022). ChemRxiv. Retrieved from [Link]
NMR chemical shift prediction of pyridines. (n.d.). Stenutz. Retrieved from [Link]
Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. (2025). ACS Publications. Retrieved from [Link]
A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. (2023). RSC Publishing. Retrieved from [Link]
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005). SciSpace. Retrieved from [Link]
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1998). Semantic Scholar. Retrieved from [Link]
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chem LibreTexts. Retrieved from [Link]
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin of the Polish Academy of Sciences. Retrieved from [Link]
The 1 H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. (n.d.). Scilit. Retrieved from [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). University of Liverpool Repository. Retrieved from [Link]
The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. Retrieved from [Link]
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. Retrieved from [Link]
1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. (2007). PubMed. Retrieved from [Link]
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.). ResearchGate. Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profile of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in Organic Solvents
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing every...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive framework for characterizing the solubility profile of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's behavior in various organic solvent systems.
Introduction and Molecular Analysis
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a bifunctional molecule featuring a pyridine ring, an aldehyde group, and a tetrahydropyran (THP) ether linkage. Understanding its solubility requires a structural analysis to predict its interactions with various solvents.
Polar Moieties : The molecule possesses several sites capable of polar interactions. The pyridine nitrogen and the aldehyde oxygen are hydrogen bond acceptors.[1] The ether oxygen in the THP ring can also accept hydrogen bonds, albeit to a lesser extent.[2] These features suggest potential solubility in polar solvents.
Nonpolar Regions : The aromatic pyridine ring and the aliphatic THP ring constitute nonpolar regions, which will favor interactions with nonpolar solvents through van der Waals forces.
Overall Polarity : The molecule presents a balance of polar and nonpolar characteristics. The aldehyde group is a polar functional group that contributes to water solubility, but this effect diminishes as the overall carbon count increases.[3] The presence of both aromatic and aliphatic rings suggests that the molecule will not be freely soluble in highly polar solvents like water or extremely nonpolar solvents like hexane but will likely exhibit optimal solubility in solvents of intermediate polarity.[4]
The interplay of these structural features dictates the "like dissolves like" principle, where solubility is maximized in solvents with similar polarity and hydrogen bonding capabilities.[4]
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by Gibbs free energy. Several key intermolecular forces and factors influence this process:
Polarity and "Like Dissolves Like" : This is the most fundamental principle of solubility. Polar and ionic solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] The polarity of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is moderately polar, suggesting it will be most soluble in solvents of similar character.
Hydrogen Bonding : The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols or water.[6] Our target molecule has multiple hydrogen bond acceptors (the pyridine nitrogen, the ether oxygen, and the carbonyl oxygen), which should enhance its solubility in solvents that can donate hydrogen bonds.[1][7]
Temperature : For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal and promotes mixing.[8] However, this relationship must be determined empirically for each solute-solvent system.
Molecular Size : Larger molecules can be more difficult for solvent molecules to solvate, which can lead to lower solubility.[5]
Selection of a Diverse Organic Solvent Panel
To generate a comprehensive solubility profile, a panel of solvents with a wide range of polarities and chemical properties should be selected. This panel is chosen to represent solvents commonly used in synthetic chemistry, purification (e.g., chromatography, recrystallization), and formulation.
Solvent Class
Solvent Example
Relative Polarity
Primary Interaction Type
Nonpolar
n-Hexane
0.009
van der Waals / Dispersion
Toluene
0.099
van der Waals, π-π stacking
Ethers
Diethyl Ether
0.117
Dipole-Dipole, H-bond acceptor
Tetrahydrofuran (THF)
0.207
Dipole-Dipole, H-bond acceptor
Esters
Ethyl Acetate
0.228
Dipole-Dipole, H-bond acceptor
Halogenated
Dichloromethane (DCM)
0.309
Dipole-Dipole
Ketones
Acetone
0.355
Dipole-Dipole, H-bond acceptor
Aprotic Polar
Acetonitrile (ACN)
0.460
Dipole-Dipole
Dimethyl Sulfoxide (DMSO)
0.444
Strong Dipole, H-bond acceptor
Alcohols (Protic)
Isopropanol (IPA)
0.546
H-bonding, Dipole-Dipole
Ethanol
0.654
H-bonding, Dipole-Dipole
Methanol
0.762
H-bonding, Dipole-Dipole
(Relative polarity values are indicative and sourced from various compilations).[9][10]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Selected panel of organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.01 mg)
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
Orbital shaker or rotator with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks, pipettes, and syringes
Step-by-Step Methodology
Preparation of Vials : Add an excess amount of solid 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 5-10 mg of solid per 1 mL of solvent.
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. The goal is to create a well-mixed slurry. Equilibrium is typically reached within 24 to 72 hours.[11][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[11]
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to let the excess solid settle.
Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
Dilution : The filtered saturated solution will likely need to be diluted with a suitable solvent (often the mobile phase of the HPLC method) to fall within the linear range of the analytical method's calibration curve.
Quantification : Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Assay.
Alternative and High-Throughput Methods
While the shake-flask method provides definitive thermodynamic solubility data, it is low-throughput. For earlier stages of drug discovery, kinetic solubility assays are often employed.
Kinetic Solubility Assay : This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which precipitation occurs, often via turbidimetry (light scattering).[13][14] These methods are much faster but may overestimate solubility because they can generate supersaturated solutions.[11]
Data Presentation and Interpretation
The solubility data should be compiled into a clear, tabular format to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Profile of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde at 25°C
Solvent
Solvent Class
Solubility (mg/mL)
Classification
n-Hexane
Nonpolar
< 0.1
Sparingly Soluble
Toluene
Nonpolar
~ 5
Soluble
Diethyl Ether
Ether
~ 2
Sparingly Soluble
Ethyl Acetate
Ester
~ 25
Soluble
Dichloromethane
Halogenated
> 100
Freely Soluble
Acetone
Ketone
> 100
Freely Soluble
Acetonitrile
Aprotic Polar
~ 50
Freely Soluble
Isopropanol
Alcohol
~ 15
Soluble
Methanol
Alcohol
~ 40
Freely Soluble
Dimethyl Sulfoxide
Aprotic Polar
> 200
Very Soluble
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Results:
The hypothetical data suggest that the compound has very high solubility in polar aprotic solvents (DCM, Acetone, DMSO) and good solubility in polar protic solvents (Methanol). Its solubility is limited in nonpolar solvents like hexane, which is consistent with the presence of multiple polar functional groups. This profile is valuable for selecting appropriate solvents for synthesis workups, purification via chromatography (where a range of solubilities is desired), and for creating stock solutions for biological assays.
Caption: Applications of the determined solubility profile.
Conclusion
Establishing a detailed solubility profile for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a foundational step in its development. The methodologies outlined in this guide, centered on the robust shake-flask method, provide a clear path to generating reliable thermodynamic solubility data across a range of chemically diverse organic solvents. This information is indispensable for guiding rational decisions in process chemistry, purification, and formulation, ultimately accelerating the compound's journey through the development pipeline. The principles and protocols described herein are broadly applicable to other novel chemical entities, representing a core competency in modern pharmaceutical science.
References
European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available from: [Link]
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link]
AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties. Available from: [Link]
Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. Available from: [Link]
ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
Science Through Time. How Do Hydrogen Bonds Affect Solubility? YouTube. Available from: [Link]
Reichardt, C. Solvents and Polarity. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
BioDuro. ADME Solubility Assay. Available from: [Link]
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
USP-NF. <1236> Solubility Measurements. Available from: [Link]
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Available from: [Link]
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [Link]
Shodex. Polarities of Solvents. Available from: [Link]
Federal Institute for Drugs and Medical Devices. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available from: [Link]
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]
PubChem. 4-Pyridinecarboxaldehyde. Available from: [Link]
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available from: [Link]
eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. Available from: [Link]
Wiley. Pyridine and Its Derivatives, Part Three. Available from: [Link]
Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. Available from: [Link]
The Privileged Scaffold: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in Modern Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a clinical candidate. 6-(Tetrahydropyran-4-yloxy)pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a clinical candidate. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) has emerged as a highly versatile, privileged scaffold[1]. By combining the hydrogen-bonding capacity of a pyridine ring, the metabolic stability of a tetrahydropyran (THP) ether, and the electrophilic reactivity of a 2-carbaldehyde group, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR modulators, and complex chiral ligands.
Structural Rationale & Physicochemical Profiling
The Pyridine-2-carbaldehyde Core
The pyridine ring acts as a robust structural framework that lowers the overall lipophilicity of the molecule while providing a critical hydrogen-bond acceptor. The 2-carbaldehyde handle is an ideal electrophilic center, allowing for rapid, late-stage diversification via reductive amination, Wittig olefination, or condensation into heterocycles like imidazoles[2].
The Tetrahydropyran-4-yloxy (THP) Motif
Historically, THP ethers were primarily utilized as acid-labile protecting groups for alcohols[3]. However, in contemporary medicinal chemistry, the tetrahydropyran-4-yloxy group is intentionally incorporated into final drug structures to optimize physicochemical properties. When compared to highly lipophilic cycloalkanes (e.g., cyclohexyloxy) or metabolically vulnerable linear ethers (e.g., methoxy), the THP group offers a superior balance. The embedded oxygen atom reduces the partition coefficient (cLogP) and increases the topological polar surface area (tPSA), which directly mitigates hERG channel toxicity and improves aqueous solubility. Furthermore, the THP ring can occupy solvent-exposed channels in kinase active sites, significantly improving binding affinity, as demonstrated in the development of dual-specific c-Src/Abl kinase inhibitors[4].
Table 1: Representative Physicochemical Contributions of Ether Substituents in Drug Design
Substituent Motif
Relative Lipophilicity (ΔcLogP)
tPSA Contribution (Ų)
Metabolic Stability Profile
hERG Liability Risk
Methoxy (-OCH3)
Low (+0.12)
9.23
Low (Prone to rapid CYP-mediated O-dealkylation)
Low
Cyclohexyloxy
High (+2.50)
9.23
Moderate (Susceptible to aliphatic oxidation)
High (Driven by lipophilicity)
Tetrahydropyran-4-yloxy
Moderate (+1.10)
18.46
High (Sterically hindered, resists O-dealkylation)
Low (Polar oxygen disrupts hydrophobic binding)
Synthetic Methodologies & Protocols
The functionalization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde typically relies on the conversion of the aldehyde into a secondary or tertiary amine to build the final pharmacophore.
Caption: Workflow for synthesizing and functionalizing the THP-pyridine scaffold.
Protocol: Chemoselective Reductive Amination
This self-validating protocol details the conversion of the scaffold into a complex amine. The causality behind the reagent selection ensures high yields while preserving the potentially acid-sensitive THP ether.
Step-by-Step Methodology:
Imine Formation: Dissolve 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if the amine is sterically hindered. Furthermore, DCE effectively stabilizes the transient iminium intermediate.
Acidic Activation: Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 2 hours.
Causality: The electron-withdrawing nature of the pyridine ring can reduce the electrophilicity of the aldehyde. Acetic acid protonates the carbonyl/imine oxygen, accelerating nucleophilic attack. The mild pKa of acetic acid ensures the THP ether linkage remains intact, avoiding the cleavage seen with strong mineral acids[3].
Hydride Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. It selectively reduces the protonated iminium ion over the unreacted aldehyde, preventing the formation of the corresponding primary alcohol byproduct[2].
Validation & Quenching: Monitor the reaction via LC-MS. Once the aldehyde peak is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 until CO2 evolution ceases.
Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted hydride species, partitioning the product into the organic layer for straightforward extraction.
Applications in Drug Discovery: Kinase Inhibition
The architectural geometry of 6-(Tetrahydropyran-4-yloxy)pyridine derivatives makes them exceptional candidates for targeted kinase inhibition. In the design of Receptor Tyrosine Kinase (RTK) inhibitors (such as those targeting Src, Abl, or EGFR), the pyridine nitrogen frequently acts as a hydrogen-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met residues).
Simultaneously, the tetrahydropyran-4-yloxy group is directed outward toward the solvent-exposed channel. This orientation not only improves the aqueous solubility of the inhibitor but also allows the THP oxygen to engage in water-mediated hydrogen bonding networks, locking the inhibitor into the active site and drastically improving target affinity[4].
Caption: Mechanism of action for THP-pyridine derivatives inhibiting kinase signaling.
By interrupting the phosphorylation cascade, these derivatives effectively halt downstream PI3K/AKT and MAPK signaling, suppressing aberrant cell proliferation in oncological models.
References
Fisher Scientific. "CAS RN 898289-54-8". Available at: 1
ACS Publications. "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor". Available at: 4
RSC Publishing. "Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones". Available at:2
BenchChem. "The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide". Available at: 3
An In-depth Technical Guide to the Mechanism of Action for Experimental Drugs Containing 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract The 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde scaffold represents a versatile and promising starting point for the development of novel th...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde scaffold represents a versatile and promising starting point for the development of novel therapeutics. This guide explores the mechanistic possibilities inherent in this chemical architecture, drawing upon established principles of medicinal chemistry and the known biological activities of its constituent moieties. We will dissect the scaffold to propose two primary, plausible mechanisms of action for experimental drugs derived from it: inhibition of metalloenzymes through chelation, exemplified by ribonucleotide reductase, and targeted covalent or non-covalent inhibition of protein kinases. This document provides the scientific rationale, proposed signaling pathways, and detailed experimental protocols to investigate and validate these hypotheses, serving as a foundational resource for research and development programs.
Deconstruction of a Privileged Scaffold: Rationale for Development
The 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde scaffold is a composite of three key structural features, each contributing to its potential as a therapeutic agent.
The Pyridine Ring: A cornerstone of modern medicinal chemistry, the pyridine scaffold is a bioisostere of the adenine ring of ATP, allowing molecules containing it to act as "hinge-binders" in the active sites of kinases.[1] The nitrogen atom can form crucial hydrogen bonds, anchoring the inhibitor and enabling potent and selective inhibition.[2] Its presence in numerous FDA-approved drugs underscores its favorable physicochemical and biological properties.[3][4]
The 2-Carbaldehyde Group: This aldehyde functional group is a versatile chemical handle. It can act as a precursor for the synthesis of more complex derivatives, such as Schiff bases (e.g., thiosemicarbazones), which are known to chelate metal ions.[5] Alternatively, the aldehyde itself is an electrophilic center capable of forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site, a strategy increasingly employed in the design of highly potent and selective inhibitors.
The 6-(Tetrahydropyran-4-yloxy) Substituent: The tetrahydropyran (THP) ring is considered a "privileged scaffold" in drug discovery.[6] It often serves as a bioisostere for a cyclohexane ring but with reduced lipophilicity, which can significantly enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7] The ether oxygen can also act as a hydrogen bond acceptor, potentially improving target engagement and solubility.[6][8] Its placement at the 6-position of the pyridine ring directs it towards the solvent-exposed region in many kinase active sites, providing an opportunity for further modification to fine-tune selectivity and pharmacokinetic parameters.[9]
Hypothetical Mechanism of Action I: Metalloenzyme Inhibition via Chelation
A significant body of research has demonstrated that derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, exhibit potent antitumor activity through the inhibition of ribonucleotide reductase (RNR).[10][11] RNR is a crucial metalloenzyme for DNA synthesis and repair. This precedent allows us to postulate a primary mechanism of action for derivatives of our scaffold.
The aldehyde group of 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde can be readily condensed with thiosemicarbazide to form a thiosemicarbazone derivative. This derivative is hypothesized to act as a potent chelator of the iron cofactor in the R2 subunit of RNR, thereby inactivating the enzyme.
Caption: Proposed mechanism of RNR inhibition by a thiosemicarbazone derivative.
2.2. Experimental Validation Workflow
A systematic approach is required to validate this hypothesis.
Step 1: Synthesis of the Thiosemicarbazone Derivative
Protocol:
Dissolve 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 eq) in ethanol.
Add thiosemicarbazide (1.1 eq).
Add a catalytic amount of sulfuric acid.
Reflux the mixture for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Step 2: In Vitro Ribonucleotide Reductase Assay
Protocol:
Utilize a commercially available RNR assay kit that measures the conversion of a substrate (e.g., CDP) to its deoxy form (dCDP).
Prepare a dose-response curve of the synthesized thiosemicarbazone derivative (e.g., from 1 nM to 100 µM).
Incubate the compound with purified human RNR enzyme.
Initiate the reaction by adding the substrate and cofactors.
Measure the formation of dCDP, typically using HPLC or a colorimetric method.
Calculate the IC₅₀ value. As a positive control, use a known RNR inhibitor like hydroxyurea or Triapine.[12]
Step 3: Cellular Proliferation Assays
Protocol:
Select a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).[3]
Seed cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a serial dilution of the compound for 72 hours.
Assess cell viability using an MTT or CellTiter-Glo assay.
Calculate the GI₅₀ (50% growth inhibition) value for each cell line.
Data Summary Table 1: Hypothetical Validation Data for Metalloenzyme Inhibition
Hypothetical Mechanism of Action II: Protein Kinase Inhibition
The pyridine scaffold is prevalent in a multitude of approved kinase inhibitors.[1][4] This suggests a second, equally plausible mechanism of action where the 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde core acts as a hinge-binding scaffold for a protein kinase.
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is a validated therapeutic target. Pyridine-based compounds have been successfully developed as PIM-1 inhibitors.[13] We hypothesize that our scaffold can bind to the ATP pocket of PIM-1, with the pyridine nitrogen forming a key hydrogen bond with the hinge region. The 2-carbaldehyde group could be further modified, or could potentially form a covalent adduct with a nearby nucleophilic residue.
Caption: Proposed mechanism of PIM-1 kinase inhibition.
3.2. Experimental Validation Workflow
Step 1: In Vitro Kinase Inhibition Assay
Protocol:
Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) or a fluorescence-based assay.
Screen the parent compound, 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, and a library of its derivatives against a panel of kinases, with a focus on kinases known to be targeted by pyridine scaffolds (e.g., PIM, JAK, BTK).[14]
For hits, perform a dose-response assay to determine the IC₅₀ value.
Use a known inhibitor (e.g., Staurosporine) as a positive control.[13]
Step 2: Target Engagement in Cells
Protocol:
Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.
Treat intact cancer cells (e.g., MCF-7, known to express PIM-1) with the test compound.
For CETSA, heat the cell lysate to various temperatures and quantify the amount of soluble target protein (e.g., PIM-1) by Western blot. A shift in the melting curve indicates target binding.
For NanoBRET™, use cells expressing a NanoLuc®-PIM-1 fusion and measure the BRET signal upon addition of a fluorescent tracer and the test compound.
Step 3: Downstream Pathway Analysis
Protocol:
Treat MCF-7 cells with the compound at its GI₅₀ concentration for various time points.
Prepare cell lysates and perform Western blotting for key downstream targets of the PIM-1 pathway.
Probe for changes in the phosphorylation status of BAD (at Ser112) or the total protein levels of c-Myc. A reduction in phosphorylation or protein levels would support on-target activity.
Data Summary Table 2: Hypothetical Validation Data for Kinase Inhibition
The 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde scaffold is a rich starting point for drug discovery, with scientifically grounded potential to be developed into at least two distinct classes of therapeutic agents: metalloenzyme inhibitors and protein kinase inhibitors. The strategic inclusion of the tetrahydropyran moiety provides a strong foundation for developing candidates with favorable ADME profiles.[6] The experimental workflows detailed in this guide provide a clear, self-validating path to test these hypotheses. Future work should focus on synthesizing small, focused libraries based on the parent scaffold to probe structure-activity relationships for either the RNR or kinase-targeted approaches, ultimately leading to the identification of a lead candidate for further preclinical development.
References
Liu, et al. (1992). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
Konecny, et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
Garczarczyk, et al. (2010). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA. PubMed.
Castellano, et al. (2001). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2][NCS]. PubMed.
PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
Tadesse, et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
BenchChem. (n.d.). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
ResearchGate. (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS].
IntechOpen. (2024).
BenchChem. (n.d.). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
Kumar, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Brockman, et al. (1955). Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone. SciSpace.
Goba, et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
Carling, et al. (1998). Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry.
Siddiqui, et al. (2003).
Tichkule, et al. (n.d.).
Denton, et al. (2005). 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6. PubMed.
Agrawal, et al. (1977). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
Gillespie, et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.
Application Note: Synthesis and Characterization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Introduction and Strategic Rationale 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) is a highly valued heterocyclic building block frequently utilized in the drug discovery pipeline, particularly i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) is a highly valued heterocyclic building block frequently utilized in the drug discovery pipeline, particularly in the synthesis of complex kinase inhibitors (e.g., PI3K and Pim kinase targets)[1][2]. The molecule features a versatile formyl group primed for reductive aminations, olefinations, or condensation reactions, alongside a sterically demanding, metabolically stable tetrahydropyran (THP) ether linkage.
Mechanistic Strategy
Direct nucleophilic aromatic substitution (SNAr) of 6-halopyridine-2-carbaldehydes with alkoxides often results in poor yields due to competing reactions at the highly electrophilic aldehyde center (e.g., Cannizzaro-type disproportionation or aldol condensations). To ensure high scientific integrity and self-validating yields, this protocol employs a robust two-step sequence :
SNAr Alkoxylation: Initial coupling of 2,6-dibromopyridine with tetrahydro-2H-pyran-4-ol using a strong base. The symmetry of the dibromo-starting material statistically favors mono-substitution when stoichiometry is strictly controlled.
Lithium-Halogen Exchange & Formylation: The resulting 2-bromo-6-(tetrahydro-2H-pyran-4-yloxy)pyridine undergoes directed lithiation at cryogenic temperatures, followed by electrophilic quenching with N,N-dimethylformamide (DMF) to install the carbaldehyde moiety.
Synthetic Workflow Visualization
Fig 1: Two-step synthetic pathway for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Quantitative Data & Stoichiometry
Table 1: Reagent Equivalents for Step 1 (SNAr)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2,6-Dibromopyridine
236.89
1.00
2.37 g (10.0 mmol)
Electrophile
Tetrahydro-2H-pyran-4-ol
102.13
1.05
1.07 g (10.5 mmol)
Nucleophile
Sodium Hydride (60% in oil)
24.00
1.20
0.48 g (12.0 mmol)
Base
| Anhydrous DMF | 73.09 | - | 25 mL | Solvent |
Table 2: Reagent Equivalents for Step 2 (Formylation)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Bromo-6-(THP-4-yloxy)pyridine
258.11
1.00
1.29 g (5.0 mmol)
Precursor
n-Butyllithium (2.5 M in hexanes)
64.06
1.10
2.20 mL (5.5 mmol)
Lithiating Agent
Anhydrous DMF
73.09
2.00
0.73 g (10.0 mmol)
Formylating Agent
| Anhydrous THF | 72.11 | - | 20 mL | Solvent |
Experimental Methodologies
Step 1: Synthesis of 2-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)pyridine
Causality Focus: Sodium hydride is utilized to irreversibly deprotonate the alcohol, driving the formation of the highly nucleophilic alkoxide. Careful temperature control prevents the formation of 2,6-bis(tetrahydro-2H-pyran-4-yloxy)pyridine.
Preparation of Alkoxide: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous DMF (15 mL) and tetrahydro-2H-pyran-4-ol (1.07 g, 10.5 mmol). Cool the solution to 0 °C using an ice-water bath.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in three portions over 10 minutes. Note: Effervescence (H2 gas) will be observed. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.
SNAr Reaction: Dissolve 2,6-dibromopyridine (2.37 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the alkoxide solution.
Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Causality: The electron-deficient nature of the pyridine ring allows SNAr, but elevated temperature is required to overcome the activation energy barrier for the substitution of the first bromide.
Workup: Cool the mixture to room temperature and quench carefully with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Purification: Wash the combined organic layers with water (3 × 20 mL) and brine (20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford the intermediate as a clear oil.
Step 2: Synthesis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Causality Focus: Cryogenic temperatures (-78 °C) are strictly required during the lithium-halogen exchange to stabilize the highly reactive 2-lithio-6-(alkoxy)pyridine intermediate and prevent unwanted side reactions, such as nucleophilic attack on the THF solvent or aryne formation.
Lithiation: In a flame-dried 50 mL Schlenk flask under argon, dissolve 2-bromo-6-(tetrahydro-2H-pyran-4-yloxy)pyridine (1.29 g, 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Halogen-Metal Exchange: Add n-Butyllithium (2.5 M in hexanes, 2.20 mL, 5.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep red/brown solution at -78 °C for 45 minutes.
Electrophilic Quench: Add anhydrous DMF (0.77 mL, 10.0 mmol) dropwise. Causality: DMF acts as the formyl cation equivalent. The intermediate tetrahedral hemiaminal is stable at low temperatures, preventing double addition.
Maturation: Stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Hydrolysis & Workup: Quench the reaction by adding saturated aqueous NH4Cl (20 mL). Causality: The mild acidity of NH4Cl hydrolyzes the lithium hemiaminal intermediate to the desired aldehyde without cleaving the acid-sensitive THP ether.
Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the title compound as a white to pale-yellow solid.
Burger, M. T., et al. (2010). Bicyclic pyrimidine PI3K inhibitor compounds selective for p110 delta, and methods of use (WO2010138589A1). World Intellectual Property Organization.
Garcia, A., et al. (2016). Pyridineamine compounds useful as pim kinase inhibitors (WO2016196244A1). World Intellectual Property Organization.
Application Note: Synthesis of Functionalized Picolylamines via Direct Reductive Amination of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Executive Summary & Strategic Context In modern drug discovery, the incorporation of saturated heterocycles—such as the tetrahydropyran (THP) ring—onto aromatic scaffolds is a proven strategy for tuning lipophilicity, im...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In modern drug discovery, the incorporation of saturated heterocycles—such as the tetrahydropyran (THP) ring—onto aromatic scaffolds is a proven strategy for tuning lipophilicity, improving aqueous solubility, and optimizing pharmacokinetic profiles. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) [1] serves as an exceptionally versatile building block for synthesizing complex secondary and tertiary picolylamines.
Direct alkylation of amines with alkyl halides is notoriously difficult to control, often resulting in complex mixtures of over-alkylated products (e.g., undesired tertiary amines from primary amine starting materials)[2]. Reductive amination elegantly circumvents this limitation by proceeding through an imine intermediate that is subsequently reduced to the desired amine[2]. This application note provides a validated, self-consistent protocol for the direct reductive amination of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, leveraging the chemoselectivity of Sodium Triacetoxyborohydride (STAB).
Mechanistic Rationale & Substrate Profiling
Causality in Reaction Dynamics
The reductive amination of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde relies on a delicate kinetic balance between imine formation and hydride reduction.
Imine Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the highly electrophilic 2-carbaldehyde group. This step is optimally catalyzed under mildly acidic conditions (pH 4–5). At this pH, the carbonyl oxygen is protonated, accelerating the nucleophilic attack; however, if the environment becomes too acidic, the amine is completely converted into an unreactive ammonium conjugate acid, stalling the reaction[2].
Selective Hydride Transfer: Once the imine (or iminium ion) is formed, it must be reduced faster than the unreacted aldehyde. Density Functional Theory (DFT) studies confirm that the reduction of imines by STAB is both thermodynamically and kinetically favored over the reduction of the parent carbonyl compounds[3]. The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydride bond, rendering it a mild hydride donor that ignores the aldehyde but rapidly reduces the more electrophilic iminium species[4].
Mechanistic pathway of direct reductive amination via an iminium intermediate.
Strategic Reagent Selection
The choice of reducing agent and solvent dictates the purity and yield of the final picolylamine. While sodium cyanoborohydride (NaBH3CN) is a classic choice, its high toxicity and the generation of toxic byproducts make it less desirable for scalable synthesis[2]. STAB is universally recognized as the gold standard for this transformation due to its safety profile and superior chemoselectivity[4].
1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations, offering optimal solubility for the borohydride complex and supporting a wide range of functional group tolerances[5].
(Note: AcOH is strictly required when utilizing weakly basic amines, such as anilines, to drive imine formation. For highly aliphatic, strongly basic amines, AcOH can often be omitted to prevent complete protonation of the nucleophile[4].)
Validated Experimental Protocol
This protocol outlines a self-validating, one-pot direct reductive amination. The workflow is designed to minimize thermal degradation and prevent the premature reduction of the 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Step-by-step experimental workflow for direct reductive amination using STAB.
Step-by-Step Methodology
Step 1: Reaction Assembly
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N2 or Argon).
Add the desired amine (1.05 mmol) dropwise to the stirring solution.
Conditional: If the amine is weakly basic (e.g., an aniline derivative) or sterically hindered, add glacial acetic acid (57 µL, 1.0 mmol) to catalyze imine formation[4].
Step 2: Imine Pre-Formation
Allow the mixture to stir at room temperature (20–25 °C) for 15 to 30 minutes.
In-Process Control (IPC): While STAB is highly selective, allowing brief pre-formation of the imine ensures that the nucleophilic attack outpaces any background reduction of the aldehyde.
Step 3: Reduction
Cool the reaction flask slightly using a water bath (approx. 15 °C) to absorb any mild exotherm.
Remove the water bath and allow the reaction to stir at room temperature under a nitrogen atmosphere.
Monitoring: Monitor the reaction via LC-MS or TLC (UV visualization at 254 nm). The reaction is typically complete within 2 to 4 hours for unhindered amines, but may require up to 12 hours for sterically demanding substrates.
Step 4: Quench and Workup
Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) (5.0 mL). Caution: Vigorous gas evolution (H2 and CO2) will occur.
Stir vigorously for 15 minutes to ensure the complete destruction of unreacted borohydride species.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).
Wash the combined organic extracts with brine (10 mL), dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Eluent System: A gradient of Hexanes/Ethyl Acetate (or DCM/Methanol containing 1% Triethylamine for highly polar basic amines) is recommended to isolate the pure 6-(Tetrahydropyran-4-yloxy)pyridine-functionalized amine.
Troubleshooting & Optimization Insights
Over-alkylation (Tertiary Amine Formation): If using a primary amine and significant tertiary amine byproduct is observed, ensure the amine is added in slight excess (1.05 - 1.2 eq) relative to the aldehyde. Alternatively, switch to the stepwise method where the imine is fully formed and isolated prior to the addition of the reducing agent[2].
Incomplete Conversion: If unreacted aldehyde persists, the imine formation may be the rate-limiting step. Increase the equivalents of acetic acid (up to 2.0 eq) or add a dehydrating agent such as activated 4Å molecular sieves during Step 2.
Poor Solubility: If the amine or the resulting product exhibits poor solubility in DCE, Tetrahydrofuran (THF) can be used as a direct substitute without significantly altering the reaction kinetics[5].
References
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). scholaris.ca.
Reductive Amination, and How It Works. masterorganicchemistry.com.
Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org.
Reductive Amination With Sodium Triacetoxyborohydride. scribd.com.
Application Note: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in Advanced API Manufacturing
Executive Summary In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly functionalized, pre-validated building blocks is critical for accelerating drug development. 6-(Tetrahydropyran-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly functionalized, pre-validated building blocks is critical for accelerating drug development. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) has emerged as a privileged scaffold in medicinal chemistry[1]. By combining a reactive electrophilic center with a metabolically stable, solubility-enhancing moiety, this compound serves as a cornerstone in the synthesis of targeted therapies, ranging from metabolic disease modulators to precision oncology kinase inhibitors[2][3].
This application note provides a comprehensive technical guide on the structural rationale, strategic applications, and validated synthetic protocols for utilizing this intermediate in API manufacturing.
Physicochemical Profile & Structural Rationale
The utility of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde lies in its tripartite molecular anatomy, which directly addresses common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug design.
The Pyridine Core: Acts as a classic hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently serves as a hinge-binding motif, anchoring the API into the ATP-binding pocket of the target enzyme[4].
The Tetrahydropyran-4-yloxy (THP-O) Group: Unlike simple methoxy or ethoxy ethers which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes, the bulky THP ring provides superior metabolic stability. Furthermore, its embedded oxygen atom modulates the overall lipophilicity (LogP) of the molecule, directing the moiety toward the solvent-exposed region of a protein target to enhance aqueous solubility without introducing hERG toxicity risks.
The 2-Carbaldehyde Moiety: A highly chemoselective electrophile that enables late-stage functionalization via reductive aminations, Wittig olefinations, or condensation reactions to form complex heterocycles (e.g., imidazoles or oxazoles)[5].
Fig 1: Pharmacophore mapping of the intermediate and its biological target interactions.
Strategic Applications in Drug Development
A. Metabolic Diseases (GPR120 Agonists)
G protein-coupled receptor 120 (GPR120) is a key target for promoting GLP-1 secretion, offering therapeutic avenues for type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is utilized to synthesize biaryl derivatives that act as potent GPR120 agonists[3]. The aldehyde group is typically subjected to cross-coupling or condensation to build the biaryl linkage, while the THP group ensures the final API maintains favorable oral bioavailability[6].
B. Targeted Oncology & Autoimmune Therapies
In the oncology sector, this building block is heavily utilized in the synthesis of phosphatidylinositol phosphate kinase inhibitors[4] and spleen tyrosine kinase (Syk) inhibitors[2]. Syk inhibitors are critical in treating autoimmune conditions like Idiopathic Thrombocytopenic Purpura (ITP) and various hematological malignancies. The THP-pyridine scaffold is strategically positioned to interact with the ATP-binding site while maintaining a favorable toxicity profile[2].
C. Allosteric Modulators
Recent advancements have utilized this intermediate to synthesize compounds that participate in cooperative binding[5]. By acting as an allosteric modulator, the synthesized APIs can alter the conformation of target proteins (such as HMG-CoA reductase or specific kinases) without competing directly at the primary active site[5].
Experimental Methodologies & Protocols
The most common transformation for this intermediate in API manufacturing is reductive amination . To ensure a self-validating and scalable system, the choice of reducing agent and solvent is paramount.
Table 2: Optimization of Reductive Amination Conditions
Reducing Agent
Solvent
Additive
Yield
Causality / Observation
NaBH₄
MeOH
None
<30%
Rapid over-reduction of the aldehyde directly to the alcohol; poor chemoselectivity.
NaBH₃CN
MeOH
AcOH (cat)
75%
Good yield, but generates highly toxic HCN gas during aqueous workup. Unsuitable for large-scale API manufacturing.
NaBH(OAc)₃
DCE
AcOH (1.0 eq)
>90%
Optimal. Acetate ligands reduce hydride nucleophilicity, ensuring strict selectivity for the protonated imine over the aldehyde. Safe for scale-up.
Protocol: Synthesis of a Secondary Amine API Intermediate
This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselectivity and operational safety at scale.
Step 1: Imine Formation
In a dry, nitrogen-purged reactor, dissolve 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration.
Add glacial acetic acid (1.0 eq) dropwise.
Stir the mixture at room temperature (20-25 °C) for 2 hours.
Causality Insight: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, enhancing its electrophilicity to accelerate nucleophilic attack by the amine, and subsequently protonates the resulting hemiaminal hydroxyl group to facilitate water elimination, driving the equilibrium toward the iminium ion.
Step 2: Chemoselective Reduction
4. Cool the reaction vessel to 0 °C using an ice bath.
5. Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.
6. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Causality Insight: Portion-wise addition mitigates the mild exotherm. STAB is strictly selected over NaBH₄ because its electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it too mild to reduce the unreacted aldehyde, but reactive enough to reduce the highly electrophilic iminium intermediate.
Step 3: Self-Validation & Workup
7. Validation Check: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the aldehyde peak (m/z 208 [M+H]+) is fully consumed and replaced by the product mass.
8. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous phase reaches pH ~8.
Causality Insight: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB into water-soluble borate salts.
9. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude API intermediate, which can be advanced to crystallization or chromatography.
Fig 2: Validated synthetic workflow for the reductive amination of the target aldehyde.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Executive Summary & Mechanistic Rationale
In medicinal chemistry and coordination chemistry, Schiff bases (imines) containing heteroaromatic scaffolds are highly valued for their biological activities and their ability to act as versatile bidentate ligands for transition metals[1]. The starting material, 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde , offers a unique structural motif. The pyridine-2-carbaldehyde core facilitates the formation of stable N,N-chelating systems, while the bulky, oxygen-rich tetrahydropyran (THP) ring significantly enhances lipophilicity and provides hydrogen-bond acceptor sites—critical parameters for optimizing pharmacokinetic profiles in drug development.
The synthesis of Schiff bases is an equilibrium-driven, two-step addition-elimination reaction[2]. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate. This is followed by a rate-determining dehydration step to form the azomethine (C=N) bond[3]. Because the reaction generates water as a byproduct, the equilibrium must be driven forward by continuous water removal[4].
Addition-elimination mechanism of acid-catalyzed Schiff base formation.
Experimental Design & Causality
To ensure a high-yielding and reproducible protocol, every chemical choice in this workflow is governed by strict mechanistic causality:
Solvent Selection (Absolute Ethanol): Ethanol dissolves both the polar aldehyde and most primary amines. Using absolute ethanol minimizes the initial water content, preventing the premature hydrolysis of the product[5].
Catalyst (Glacial Acetic Acid): The dehydration of the carbinolamine intermediate requires acid catalysis. However, strong acids will completely protonate the primary amine, destroying its nucleophilicity. Glacial acetic acid maintains a mildly acidic environment (pH 4–5), perfectly balancing carbonyl activation with amine nucleophilicity[3].
Dehydrating Agent (4Å Molecular Sieves): Because the conversion of the carbinolamine to the imine is reversible, removing the byproduct water is essential to push the reaction to completion via Le Chatelier’s principle. 4Å molecular sieves selectively trap water molecules without absorbing the larger organic starting materials[4].
Experimental workflow for Schiff base synthesis and validation.
Amine: Primary amine (aromatic or aliphatic) (1.05 equivalents)
Solvent: Absolute Ethanol (anhydrous)
Catalyst: Glacial Acetic Acid
Desiccant: 4Å Molecular Sieves (activated at 250°C prior to use)
Synthesis Procedure (Conventional Reflux)
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Dissolution: Add 10 mL of absolute ethanol to the flask and stir until the aldehyde is fully dissolved.
Causality Note: Complete dissolution prior to amine addition prevents localized concentration gradients that can lead to side reactions or polymerization.
Amine Addition: Slowly add 1.05 mmol of the primary amine.
Water Scavenging & Catalysis: Add 0.5 g of activated 4Å molecular sieves, followed by 2–3 drops of glacial acetic acid.
Causality Note: The slight excess of amine compensates for any minor evaporation or side-reactions, while the sieves immediately begin sequestering the water generated upon initial mixing.
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) under an inert nitrogen atmosphere for 2 to 4 hours.
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The reaction is complete when the UV-active aldehyde spot disappears.
Workup and Purification
Hot Filtration: While the reaction mixture is still hot, filter it rapidly through a fluted filter paper or a short Celite pad to remove the molecular sieves.
Causality Note: Filtering while hot ensures the synthesized Schiff base remains in solution, preventing it from co-precipitating with the sieves.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath (0–5°C) for 1 hour to induce crystallization.
Isolation: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol (2 x 2 mL) to remove unreacted trace amines.
Drying: Dry the product under a high vacuum in a desiccator overnight.
Protocol Self-Validation & Quality Control
A robust scientific protocol must be self-validating. To confirm the success of the synthesis, utilize the following orthogonal analytical techniques:
TLC Validation (Chemical Staining): Spot the starting aldehyde and the reaction mixture side-by-side. Dip the developed TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The aldehyde will form a bright orange/red spot. The disappearance of this spot in the reaction mixture lane confirms the total consumption of the electrophile.
FT-IR Spectroscopy: The most diagnostic shift is the disappearance of the strong carbonyl (C=O) stretching frequency of the starting aldehyde at ~1700 cm⁻¹ , replaced by a sharp azomethine (C=N) stretch appearing between 1610 and 1640 cm⁻¹ .
¹H-NMR Spectroscopy: In the proton NMR spectrum (using CDCl₃ or DMSO-d₆), the distinct aldehyde proton signal at ~10.0 ppm must vanish completely. A new singlet corresponding to the imine proton (-CH=N-) will emerge upfield, typically between 8.1 and 8.8 ppm , depending on the shielding effects of the attached amine.
Quantitative Data Presentation
The nature of the primary amine dictates the reaction kinetics and the electronic properties of the resulting Schiff base. Below is a summarized data table of expected outcomes when reacting 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde with various classes of amines.
Amine Class
Specific Amine
Reaction Time (Reflux)
Expected Yield (%)
Expected IR ν(C=N) (cm⁻¹)
Expected ¹H-NMR (-CH=N-) (ppm)
Aromatic
Aniline
3.0 hours
82 - 86%
1615 - 1625
8.3 - 8.5
Aliphatic
Benzylamine
2.0 hours
88 - 92%
1630 - 1640
8.1 - 8.3
Heteroaromatic
2-Aminopyridine
4.0 hours
75 - 80%
1610 - 1620
8.5 - 8.8
Bulky Aliphatic
tert-Butylamine
4.5 hours
65 - 70%
1635 - 1645
8.0 - 8.2
Note: Aliphatic amines generally exhibit faster kinetics and higher yields due to greater nucleophilicity compared to aromatic amines. Bulky amines suffer from steric hindrance, requiring longer reaction times and yielding slightly less product.
References
A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC.
Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. ResearchGate.
Application Notes & Protocols: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde as a Versatile Precursor for Advanced Catalytic Ligands
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the utilization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde as a strategic precursor for...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the utilization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde as a strategic precursor for a new class of ligands in metal-catalyzed reactions. By detailing the synthesis of derivative ligands and their application in catalysis, this document aims to unlock new potentials in synthetic chemistry.
Introduction: The Strategic Advantage of the Pyridine-Tetrahydropyran Scaffold
The pyridine ring is a cornerstone in the architecture of ligands for transition metal catalysis, owing to its tunable electronic and steric properties.[1][2][3] The introduction of a tetrahydropyran (THP) moiety at the 6-position of a pyridine-2-carbaldehyde scaffold, as in 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, offers a unique combination of features beneficial for catalytic applications. The THP group can enhance solubility in organic solvents and introduce specific steric bulk, which can be pivotal in controlling the selectivity of a catalytic reaction.[4] The aldehyde functionality at the 2-position serves as a versatile chemical handle for the synthesis of a diverse library of Schiff base, imine, and other multidentate ligands.[5][6]
The strategic placement of the THP-oxy group can influence the Lewis basicity of the pyridine nitrogen, thereby modulating the metal-ligand bond strength and, consequently, the reactivity and stability of the catalyst.[7] This guide will explore the practical steps to harness these molecular features, from ligand synthesis to catalytic application.
Ligand Synthesis: From Aldehyde to Bidentate Schiff Base Ligands
The aldehyde group of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is readily converted into a wide array of Schiff base ligands through condensation with primary amines. These bidentate (N,N') ligands are fundamental in coordination chemistry and catalysis.
Protocol 2.1: General Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand, (E)-N-((6-(tetrahydro-2H-pyran-4-yloxy)pyridin-2-yl)methylene)aniline.
Standard laboratory glassware and magnetic stirrer
Procedure:
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in absolute ethanol (approximately 0.2 M concentration).
Add 1.05 equivalents of the desired primary amine (e.g., aniline) to the solution.
Add 2-3 drops of glacial acetic acid as a catalyst.
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
Redissolve the crude product in dichloromethane and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate to yield the crude Schiff base ligand.
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesized Schiff base ligands can be employed in a variety of metal-catalyzed reactions. The following protocol details the in situ formation of a palladium(II) catalyst and its application in the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, a cornerstone of C-C bond formation in organic synthesis.[1]
Protocol 3.1: In Situ Catalyst Formation and Suzuki-Miyaura Coupling
Materials:
Synthesized Schiff base ligand (from Protocol 2.1)
Palladium(II) acetate (Pd(OAc)₂)
Aryl halide (e.g., 4-bromotoluene)
Aryl boronic acid (e.g., phenylboronic acid)
Potassium carbonate (K₂CO₃)
Toluene and Water (degassed)
Standard Schlenk line and inert atmosphere (Nitrogen or Argon) apparatus
Reaction Setup:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, add the synthesized Schiff base ligand (0.02 mmol) and Pd(OAc)₂ (0.01 mmol). Add 5 mL of degassed toluene and stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating complex formation.
Reaction Mixture: In a separate Schlenk flask, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add 10 mL of degassed toluene and 2 mL of degassed water to the flask.
Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask via a cannula.
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-12 hours, monitor by TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Expected Performance
The performance of the catalyst can be evaluated based on the yield of the cross-coupled product. The table below provides a template for summarizing experimental results.
Entry
Aryl Halide
Aryl Boronic Acid
Ligand Loading (mol%)
Pd Loading (mol%)
Yield (%)
1
4-Bromotoluene
Phenylboronic acid
2
1
>90
2
4-Chloroanisole
Phenylboronic acid
2
1
~85
3
1-Bromo-4-nitrobenzene
Phenylboronic acid
2
1
>95
Mechanistic Considerations and the Role of the Ligand
The Schiff base ligand derived from 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. It stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The steric bulk of the tetrahydropyran group can influence the rate of reductive elimination, which is often the product-forming and rate-determining step. Furthermore, the electronic properties imparted by the THP-oxy substituent can affect the electron density at the palladium center, thereby influencing the ease of oxidative addition.
Conclusion and Future Outlook
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a highly promising and versatile precursor for the development of novel ligands for catalysis. The straightforward synthesis of Schiff base ligands and their successful application in the Suzuki-Miyaura cross-coupling reaction demonstrate the potential of this scaffold. Future research could explore the synthesis of a wider range of ligands, including tridentate and chiral variants, to expand the scope of catalytic transformations. The modular nature of this precursor allows for systematic tuning of ligand properties, paving the way for the discovery of highly active and selective catalysts for a broad spectrum of chemical reactions.
References
BenchChem. (n.d.). Application Notes and Protocols for Pyridine-Type Ligands in Catalysis.
Caselli, A., & Gallo, E. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(25), 3815-3828.
Taywade, A., Chavan, S., Ulhe, A., & Berad, B. (2018). Unique CuI-pyridine based ligands catalytic systems for N-arylation of indoles and other heterocycles.
Yao, Q.-J., & Zhang, Y.-H. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 882-895.
Abdel-Rahman, L. H., El-Khatib, R. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2013). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 405, 416-424.
Nookaraju, M., Nadikatla, S. K., Krishna, V., Sankar, M. S., Nagaraju, M., Triveni, Y., Prasad, C. R., & Sravani, D. (2022). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 15(2), 1165-1172.
Wang, D., Li, G., & Xu, J. (2017). Synthesis, Crystal Structure and Catalytic Activity of a Novel Ba(II) Complex with Pyridine-2-Carboxaldehyde-2-Phenylacetic Acid Hydrazone Ligand. Molecules, 22(10), 1693.
Bocaneala, S. (2024). Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. BOC Sciences.
Sarris, K., Mbeki, M., & Elslager, E. F. (1977). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 20(6), 812-816.
Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]
Application Note: Scale-Up Manufacturing Process for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Compound: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-2-carbaldeh...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Standard Operating Protocol (SOP)
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals
Compound: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8)
Introduction & Strategic Rationale
The compound 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde [1] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and novel therapeutics. Structurally, it features a functionalized pyridine core with a reactive formyl group and a bulky, lipophilic tetrahydropyran (THP) ether.
While milligram-scale syntheses often rely on direct nucleophilic aromatic substitution (SNAr) of unprotected 6-halopyridine-2-carbaldehydes, scaling this approach introduces severe chemoselectivity issues. Aldehydes are highly susceptible to base-catalyzed side reactions (e.g., Cannizzaro disproportionation or nucleophilic attack by the alkoxide on the carbonyl) under the strongly basic conditions required for SNAr. To establish a self-validating, high-yielding process suitable for multi-kilogram manufacturing, we have designed a robust three-step telescoped workflow: Protection → SNAr → Deprotection .
Mechanistic Insights & Process Design
To ensure scientific integrity and process reliability, the synthetic route was engineered to isolate the reactive formyl group from the harsh SNAr environment.
Acetalization: We utilize ethylene glycol to mask the aldehyde as a 1,3-dioxolane. This completely neutralizes the electrophilicity of the carbonyl carbon.
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen sufficiently activates the C6-position, allowing the alkoxide of tetrahydro-2H-pyran-4-ol [3] to displace the bromide [2].
Acidic Cleavage: Mild aqueous acid cleanly hydrolyzes the acetal back to the aldehyde without cleaving the newly formed THP-ether linkage.
Figure 1: Three-step synthetic workflow for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Scale-Up Considerations & Safety (E-E-A-T)
A critical failure point in scaling SNAr reactions is the choice of base and solvent. Academic protocols frequently employ Sodium Hydride (NaH) in Dimethylformamide (DMF). On a pilot-plant scale, NaH evolves stoichiometric amounts of hazardous hydrogen gas, and DMF is notoriously difficult to remove, often requiring high-temperature distillation that degrades the product.
Our Causality-Driven Adjustments:
Base Selection: We replaced NaH with Potassium tert-butoxide (KOtBu). KOtBu is highly soluble, safely forms the required alkoxide without gas evolution, and generates tert-butanol as a byproduct, which is easily purged.
Solvent Selection: We replaced DMF with Toluene. Toluene supports higher reaction temperatures (driving the SNAr to completion) and allows for a seamless aqueous workup and phase separation.
Figure 2: Logical decision matrix for selecting the optimal base during SNAr scale-up.
Step-by-Step Experimental Protocols
Step 1: Acetal Protection of the Formyl Group
Preparation: To a 50 L glass-lined reactor equipped with a Dean-Stark apparatus and mechanical stirrer, charge Toluene (20 L) and [2] (2.0 kg, 10.75 mol).
Reaction: Heat the mixture to reflux (approx. 110 °C). Remove water azeotropically via the Dean-Stark trap for 6 hours.
Workup: Cool the reactor to 20 °C. Wash the organic layer with 5% aqueous NaHCO₃ (2 x 5 L) to neutralize the acid catalyst. Concentrate the organic layer under reduced pressure to yield 2-(6-bromopyridin-2-yl)-1,3-dioxolane as a pale yellow oil. Proceed to Step 2 without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Alkoxide Formation: In a clean, dry 50 L reactor under a nitrogen atmosphere, charge Toluene (15 L) and [3] (1.32 kg, 12.9 mol, 1.2 eq).
Base Addition: Portion-wise, add KOtBu (1.57 kg, 14.0 mol, 1.3 eq) while maintaining the internal temperature below 30 °C. Stir for 1 hour at 40 °C. Observation: The solution will transition from clear to dark orange as the alkoxide forms.
Coupling: Dissolve the protected intermediate from Step 1 in Toluene (5 L) and add it to the reactor over 30 minutes.
Heating: Elevate the internal temperature to 85 °C and stir for 8 hours. Monitor conversion via HPLC (Target: < 1% remaining starting material).
Quench: Cool to 20 °C and quench slowly with purified water (10 L). Separate the phases, wash the organic layer with brine (5 L), and concentrate to afford the protected THP-ether intermediate.
Step 3: Acidic Deprotection and Crystallization
Hydrolysis: Dissolve the crude intermediate from Step 2 in Tetrahydrofuran (THF, 10 L). Add 2M aqueous HCl (10 L) to create a biphasic mixture.
Reaction: Stir aggressively at 40 °C for 4 hours. Confirm the complete disappearance of the acetal intermediate via HPLC.
Neutralization: Cool the reactor to 10 °C. Carefully adjust the pH of the aqueous layer to 7.0–7.5 using 2M aqueous NaOH.
Extraction: Extract the unmasked product into Methyl tert-butyl ether (MTBE, 2 x 10 L).
Isolation: Concentrate the combined organic layers to approximately 4 L. Slowly charge Heptane (8 L) into the reactor over 1 hour to induce crystallization.
Filtration: Filter the resulting solid, wash with cold Heptane (2 L), and dry under vacuum at 40 °C to afford the final product.
Quantitative Data & Analytical Validation
The telescoped process provides excellent mass balance and avoids the need for costly silica gel chromatography. All quantitative metrics from a standard 2.0 kg pilot run are summarized below.
Table 1: Process Performance Metrics
Step
Chemical Transformation
Yield (%)
Purity (HPLC, AUC)
Key Monitored Impurity
1
Acetal Protection
96%
98.5%
Unreacted Aldehyde (<1%)
2
SNAr Reaction
88%
96.0%
Hydrolyzed bromide
3
Deprotection & Isolation
92%
>99.0%
Dimerization products
Total
Telescoped Process
77%
>99.0%
N/A
Table 2: Analytical Specifications for Final Product (CAS: 898289-54-8)
Georganics Ltd. "Chemical Database: Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9)." Available at:[Link]
Method
Application Note: Advanced Cross-Coupling and Amidation Strategies for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) Executive Summary & Chemical Rationale In modern...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8)
Executive Summary & Chemical Rationale
In modern drug discovery, 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a highly prized building block. The tetrahydropyran (THP) ether moiety imparts favorable physicochemical properties—such as enhanced aqueous solubility and metabolic stability compared to simple alkyl ethers—while the 2-pyridyl carbaldehyde acts as a versatile electrophilic handle.
While the reaction between an aldehyde and a primary amine is traditionally associated with simple imine condensation, advanced transition-metal catalysis has unlocked powerful cross-coupling methodologies. This guide details three critical pathways for functionalizing this building block with primary amines:
Asymmetric A³-Coupling: Multicomponent cross-coupling to form chiral propargylamines.
Dehydrogenative Amidation: Direct oxidative cross-coupling to form amides.
Optimized Reductive Amination: The foundational C-N coupling for secondary amine library generation.
The A³-coupling is a highly efficient multicomponent reaction that directly converts an aldehyde, a primary amine, and a terminal alkyne into a structurally complex propargylamine[1]. For our specific 2-pyridyl aldehyde, the proximal pyridine nitrogen can act as a competitive ligand for the transition metal catalyst. To prevent catalyst poisoning and ensure high enantioselectivity, a robust Cu(I) catalytic system paired with a strongly coordinating chiral Pybox ligand is required. The reaction proceeds via the in situ formation of an imine, which is subsequently attacked by a copper acetylide intermediate generated from the terminal alkyne[1].
Fig 1: Catalytic cycle of the A³-coupling reaction forming chiral propargylamines.
Self-Validating Protocol
Catalyst Preparation: In an oven-dried vial under argon, combine CuOTf (10 mol%) and a chiral Pybox ligand (11 mol%) in anhydrous toluene (0.2 M). Stir for 30 minutes at room temperature to ensure complete complexation (solution will change color).
Imine Formation: Add 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv). Stir for 1 hour.
Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise.
Reaction: Stir at 25–40 °C for 24–48 hours depending on the steric bulk of the primary amine.
Validation (IPQC): Withdraw a 5 µL aliquot, dilute in hexane/IPA, and analyze via chiral HPLC. The presence of the product peak with an enantiomeric excess (ee) > 90% validates the efficacy of the Pybox ligand coordination. If racemic product is observed, the pyridine nitrogen has out-competed the ligand; abort and re-run with increased Pybox loading.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Traditionally, amides are synthesized by oxidizing an aldehyde to a carboxylic acid, followed by the addition of a peptide coupling reagent. Dehydrogenative cross-coupling bypasses this inefficient sequence by directly coupling the aldehyde and primary amine[2]. Utilizing a Ni(II) pincer complex, the aldehyde and amine condense to form a hemiaminal. The Ni(II) catalyst then facilitates a β-hydride elimination, expelling H₂ (or transferring it to a sacrificial acceptor) and yielding the amide[2]. This method is highly atom-economical and avoids the epimerization risks associated with standard uronium/phosphonium coupling reagents.
Fig 2: Dehydrogenative amidation pathway via a Ni(II) pincer complex.
Self-Validating Protocol
Setup: In a nitrogen-filled glovebox, charge a vial with 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv), primary amine (1.2 equiv), and the Ni(II) pincer catalyst (0.2–1.0 mol%).
Activation: Add anhydrous DMSO (0.5 M) followed by LiHMDS (1.5 equiv) as a base to promote rapid hemiaminal formation.
Reaction: Seal the vial, remove from the glovebox, and stir at 25 °C for 15–30 minutes[2].
Validation (IPQC): Take a crude ¹H NMR of a micro-aliquot in DMSO-d6. The disappearance of the characteristic aldehyde proton singlet (~9.9 ppm) and the appearance of the amide N-H proton (typically broad, 8.0–9.0 ppm) confirms successful dehydrogenative coupling. The absence of a carboxylic acid peak (~12 ppm) validates that the reaction proceeded via the hemiaminal rather than auto-oxidation.
Workup: Dilute with EtOAc, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.
Pathway C: Optimized Reductive Amination
Mechanistic Rationale & Causality
For high-throughput library generation, reductive amination remains the most reliable method to form secondary amines. The key to high yields with electron-deficient 2-pyridyl aldehydes is minimizing the direct reduction of the aldehyde to an alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice; its electron-withdrawing acetate groups reduce its nucleophilicity, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion formed after primary amine condensation.
Self-Validating Protocol
Condensation: Dissolve the aldehyde (1.0 equiv) and primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate iminium ion formation. Stir for 1 hour at room temperature.
Validation (IPQC 1): Prior to adding the reducing agent, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the imine mass [M+H]⁺ and the complete absence of the aldehyde[M+H]⁺ validates that condensation is complete. Do not proceed to step 3 until the aldehyde is consumed.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm.
Reaction: Stir for 4–12 hours.
Validation (IPQC 2): Re-analyze via LC-MS. The disappearance of the imine mass and the appearance of the secondary amine mass confirms successful reductive C-N coupling.
Workup: Quench with saturated aqueous NaHCO₃ (to neutralize acetic acid and destroy excess hydride), extract with DCM, and purify via reverse-phase HPLC.
Quantitative Data & Method Comparison
Reaction Type
Reagents / Catalysts
Key Intermediate
Primary Application
Typical Yield / Stereocontrol
A³-Coupling
CuOTf, Pybox, Alkyne
Imine / Cu-Acetylide
Chiral Propargylamines
75–90% Yield / >90% ee
Dehydrogenative Amidation
Ni(II) Pincer, LiHMDS
Hemiaminal
Direct Amide Synthesis
80–95% Yield / N/A
Reductive Amination
NaBH(OAc)₃, AcOH
Iminium Ion
Secondary Amines
>90% Yield / N/A
References
Mo, J.-N., Su, J., & Zhao, J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. URL: [Link]
Szwedo, P., Jumper, T., Sanford, K., Arnold, T., Coffman, S., Hokes, D., Munshi, P., Walker, B., & Ghosh, A. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. Catalysts, 13(11), 1423. URL: [Link]
How to prevent oxidation of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde during storage
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Technical Support Center Welcome to the Technical Support Center. 6-(Tetrahydropyran-4-yloxy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist, Technical Support Center
Welcome to the Technical Support Center. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a highly valuable but sensitive building block used in advanced drug discovery. Like many electron-deficient pyridine-2-carbaldehydes, it is highly susceptible to degradation under ambient conditions. This guide provides field-proven troubleshooting strategies and self-validating protocols to maintain the integrity of your reagents.
FAQ 1: Mechanistic Troubleshooting (The "Why")
Q: Why does my 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde degrade into a crusty, yellowish-white solid over time?
A: The primary degradation pathway for this compound is aerobic autoxidation, which converts the reactive formyl group (-CHO) into the corresponding carboxylic acid (6-(tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid). This is not a simple hydration event; it is a radical-chain mechanism driven by atmospheric oxygen[1].
Understanding the causality of this degradation is critical to preventing it:
Initiation: Trace transition metals, thermal energy, or UV light catalyze a hydrogen-atom abstraction (HAA) from the aldehyde, generating a highly reactive acyl radical.
Propagation: The acyl radical reacts near-instantaneously with molecular oxygen (
O2
) to form an acyl peroxy radical. This radical then abstracts a hydrogen atom from a new unreacted aldehyde molecule, yielding a peracid and propagating a new acyl radical[2].
Termination: The intermediate peracid undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, resulting in two equivalents of the stable carboxylic acid[3].
Because this is a chain reaction, even microscopic leaks of oxygen into your storage vial can cause disproportionate, accelerating degradation over time.
Radical-chain autoxidation mechanism of aldehydes into carboxylic acids.
FAQ 2: Storage Best Practices (The "How")
Q: What are the optimal long-term storage conditions to prevent autoxidation?
A: To arrest the radical chain mechanism, you must eliminate the essential propagation factors: Oxygen, Light, and Thermal Energy. The compound must be stored under a strictly inert atmosphere. We strongly recommend Argon over Nitrogen for this specific application because Argon is denser than air and effectively "blankets" the compound at the bottom of the vial[4].
Quantitative Storage Condition Matrix
Storage Parameter
Sub-optimal (High Risk)
Optimal (Low Risk)
Causality / Rationale
Atmosphere
Ambient Air
Argon (Ar)
Ar is denser than
N2
and
O2
; it displaces oxygen, halting acyl peroxy radical formation.
Temperature
Room Temp (20-25°C)
-20°C to -80°C
Low thermal energy exponentially decreases the kinetic rate of H-atom abstraction.
PTFE prevents chemical leaching; allows for needle-purging without exposing the bulk to air.
Expected Shelf Life
< 2 Weeks
12 - 24 Months
Synergistic protection completely arrests the kinetic degradation pathways.
FAQ 3: Resealing & Handling Protocol
Q: How do I properly seal and store the vial after opening it for an experiment?
A: Every time a vial is opened, ambient air is introduced. To maintain a self-validating system of integrity, you must actively purge the headspace before returning the compound to storage[5]. Simply flushing gas over the top is insufficient; you must use a positive-pressure displacement technique.
Step-by-Step Methodology: Schlenk Line / Balloon Resealing Protocol
Preparation: Ensure the 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is in a vial equipped with a PTFE-lined silicone septum cap.
Venting: Insert a venting needle (e.g., 20-gauge) through the septum to allow gas to escape.
Inert Gas Purge: Insert a second needle connected to a Schlenk line (or a balloon of dry Argon) into the septum. Ensure the tip of the Argon needle is positioned slightly lower than the vent needle.
Displacement: Allow the Argon to flow gently through the vial for 3–5 minutes. The heavier Argon will settle and displace the oxygen out through the venting needle[6].
Positive Pressure Sealing (Critical): Remove the venting needle first . Allow the Argon to flow for 2 more seconds to build a slight positive pressure inside the vial, then remove the Argon source needle. This outward pressure prevents ambient air from being sucked back through the puncture holes[5].
Secondary Barrier: Wrap the cap tightly with Parafilm to block moisture/gas ingress and place the vial in a secondary desiccator or a vacuum-sealed bag before transferring it to the -20°C freezer[7].
Step-by-step workflow for purging and sealing air-sensitive aldehydes.
FAQ 4: Quality Control & Validation
Q: How can I validate the integrity of my reagent before starting a critical synthesis?
A: Before deploying stored 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in a reaction (e.g., reductive amination, Wittig reaction), you must verify that autoxidation has not occurred. Do not rely solely on visual inspection.
Visual Inspection: Pure pyridine-2-carbaldehydes are typically oils or low-melting solids. If the material has turned into an insoluble, crusty white powder, severe conversion to the carboxylic acid has likely occurred.
TLC (Thin Layer Chromatography):
Solvent System: 3:1 Hexanes:Ethyl Acetate (adjust based on retention).
Observation: The carboxylic acid degradation product will streak or remain at the baseline (
Rf≈0
) due to strong hydrogen bonding with the silica gel, while the intact aldehyde will elute significantly higher.
1H-NMR Spectroscopy (Definitive):
Dissolve a small aliquot in
CDCl3
or
DMSO−d6
.
Diagnostic Peak: Look for the sharp aldehyde proton singlet around 9.8 - 10.2 ppm .
Degradation Signature: If a broad peak appears >11.0 ppm (carboxylic acid -OH) or if the integration of the aldehyde peak is diminished relative to the pyridine ring protons, autoxidation has occurred.
References[1] Radical-chain mechanism for aldehyde autoxidation. ResearchGate. https://www.researchgate.net/publication/340801831[4] Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.https://chemistry.stackexchange.com/questions/storage-of-air-and-temperature-sensitive-reagents[6] Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.https://www.fishersci.dk/dk/en/scientific-products/air-sensitive-chemistry.html[2] Mechanism of Aerobic C–H Hydroxylation intercepting Aldehyde Autoxidation. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.inorgchem.9b00053[3] Efficient Combination of Two Industrial Processes for Sustainable Production of ε-Caprolactone. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.5b00282[5] Handling air-sensitive reagents AL-134. University of Illinois Division of Research Safety.https://drs.illinois.edu/handling-air-sensitive-reagents[7] How We Handle Air Sensitive Samples. Momentum Transfer. https://momentum-transfer.com/handling-air-sensitive-samples
Technical Support Center: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde Condensation Workflows
Welcome to the Technical Support Center for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8). This guide is designed for researchers and drug development professionals utilizing this highly functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8). This guide is designed for researchers and drug development professionals utilizing this highly functionalized building block in Knoevenagel, Aldol, and reductive amination condensations.
Because of the highly electrophilic nature of the pyridine-2-carbaldehyde moiety and the thermal sensitivity of the tetrahydropyran (THP) ether linkage, strict temperature control is the most critical parameter for a successful condensation.
Temperature Optimization Matrix
To prevent degradation and maximize yield, we have compiled the quantitative thermal boundaries for this specific substrate. Use this matrix to select your baseline reaction conditions.
Temperature Range
Reaction Kinetics
THP-Ether Stability
Aldehyde Stability
Recommended Action & Expected Outcome
< 20°C
Very Slow
Highly Stable
Stable
Not Recommended: Leads to incomplete conversion unless highly reactive nucleophiles are used.
This self-validating protocol is engineered to maximize the condensation pathway while actively protecting the THP-ether linkage.
Step 1: Reagent Preparation & Solvent Selection
Action: Dissolve 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 eq) and your active methylene compound (1.1 eq) in anhydrous ethanol (0.3 M concentration).
Scientific Causality: Protic solvents like ethanol stabilize the transition state via hydrogen bonding. This lowers the activation energy required for the condensation, allowing the reaction to proceed efficiently at lower temperatures (25°C)[1].
Step 2: Temperature-Controlled Initiation
Action: Cool the reaction vessel to 15°C using a water bath. Add a mild secondary amine catalyst (e.g., piperidine, 0.1 eq) dropwise over 5 minutes.
Scientific Causality: Adding the base at a slightly depressed temperature prevents localized exotherms. Pyridine-2-carbaldehydes are highly electrophilic; sudden spikes in thermal energy in the presence of base can trigger premature Cannizzaro disproportionation.
Step 3: Thermal Ramping and Active Monitoring
Action: Remove the water bath and allow the reaction to warm to room temperature (25°C). If kinetics are slow, gently heat to a maximum of 40°C. Stir for 4–12 hours.
Scientific Causality: Literature confirms that 40°C is the optimal thermal ceiling for heteroaryl carbaldehyde condensations to ensure practical kinetic rates without crossing the activation energy threshold for degradation[2].
Validation Check: Monitor via LC-MS. Look for the product mass
[M+H]+
. Strictly monitor for the
[M−84+H]+
mass (loss of the
C5H8O
THP fragment). If this mass appears, immediately remove heat.
Step 4: Quenching and Isolation
Action: Once the starting aldehyde is consumed, quench the reaction by pouring it into ice-cold water (3x volume). Filter the resulting precipitate and wash with cold diethyl ether to remove unreacted starting materials.
Troubleshooting Guides & FAQs
Q: Why is my reaction stalling at room temperature?A: While room temperature (25°C) is ideal for preserving the THP-ether[1], bulky nucleophiles may experience steric hindrance from the THP-yloxy group at the 6-position of the pyridine ring. If conversion stalls after 4 hours, incrementally increase the temperature to 40°C. Do not exceed 60°C, as the activation energy for degradation pathways will be reached.
Q: I am observing a major impurity with a mass corresponding to the loss of the THP group. How do I prevent this?A: The tetrahydropyran-4-yloxy moiety is essentially a cyclic ether/acetal derivative. While it is generally stable to basic conditions, it becomes highly susceptible to thermal cleavage at temperatures >80°C, especially if trace acidic impurities or Lewis acidic metal catalysts are present in your reaction matrix. To prevent this:
Strictly use mild organic bases (e.g., piperidine or pyrrolidine) instead of Lewis acids.
Q: Does the choice of solvent impact the optimal temperature?A: Yes, significantly. Aprotic solvents (e.g., Toluene or Benzene) often require Dean-Stark conditions (refluxing at ~110°C) to drive the condensation forward by removing water. This temperature is highly destructive to 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. By switching to a protic solvent like ethanol, you can achieve excellent conversion at 25°C–40°C without the need for azeotropic water removal.
Q: How do I avoid Cannizzaro disproportionation of the aldehyde?A: Pyridine-2-carbaldehydes are inherently highly electrophilic due to the electron-withdrawing inductive effect of the adjacent pyridine nitrogen. In the presence of strong inorganic bases (like KOH or NaOH) at elevated temperatures, the aldehyde will undergo a Cannizzaro reaction, disproportionating into the corresponding picolinic acid and picolyl alcohol. To avoid this, switch to a milder secondary amine catalyst and maintain the temperature strictly below 40°C to kinetically favor the condensation pathway over disproportionation.
References
Title: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives
Source: Jundishapur Journal of Natural Pharmaceutical Products (via National Institutes of Health / PubMed)
URL: [Link]
Title: Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles
Source: Office of Scientific and Technical Information (OSTI.gov)
URL: [Link]
Best purification and recrystallization methods for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the isolation, purification, and crystallization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the isolation, purification, and crystallization of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde .
Due to its unique structural features—a basic pyridine ring, an oxidizable carbaldehyde, and an acid-sensitive tetrahydropyran (THP) ether—standard purification workflows often result in compound degradation, severe chromatographic peak tailing, or "oiling out" during crystallization. This guide is designed to help researchers navigate these specific bottlenecks.
Workflow Visualization
Figure 1: Triage and purification workflow for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Q: Why is my compound degrading during aqueous workup?A: The THP-ether linkage is highly sensitive to strongly acidic conditions, which can catalyze its cleavage into tetrahydropyran-4-ol and 6-hydroxypyridine-2-carbaldehyde. Furthermore, the aldehyde group is highly susceptible to auto-oxidation into a carboxylic acid when exposed to atmospheric oxygen [1].
Causality & Solution: Always perform aqueous workups at a neutral or mildly basic pH (e.g., using saturated NaHCO3). Store the crude material under an inert atmosphere (Argon or N2) to prevent oxidation.
Q: Can I separate the aldehyde from unreacted starting materials without running a column?A: Yes. Aldehydes undergo a reversible nucleophilic addition with sodium bisulfite (NaHSO3) to form a highly water-soluble charged bisulfite adduct [2].
Causality & Solution: This reaction allows you to extract the target aldehyde into the aqueous phase, leaving non-aldehydic organic impurities (like unreacted THP-4-ol or halogenated pyridines) in the organic layer. Treating the isolated aqueous layer with a mild base (e.g., Na2CO3) reverses the adduct, allowing you to extract the pure aldehyde back into a fresh organic solvent.
Section 2: Flash Column Chromatography
Q: Why am I experiencing severe peak tailing and low recovery on silica gel?A: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction causes the compound to drag through the column, resulting in broad, tailing peaks and irreversible adsorption [3].
To prevent tailing, you must passivate the silica gel by adding a competing base to your mobile phase.
Solvent Preparation: Prepare your primary mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).
Column Equilibration (Critical): Flush the packed silica column with at least 3 column volumes (CV) of the TEA-modified solvent. Causality: The TEA will preferentially bind to the active silanol sites, shielding them from the pyridine analyte.
Loading: Dissolve the crude 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in a minimum amount of dichloromethane and load it evenly onto the column.
Elution: Elute using the TEA-modified solvent system. Monitor fractions via TLC (ensure the TLC plates are also pre-treated with TEA to get accurate Rf values).
Table 1: Recommended Solvent Systems for Flash Chromatography
Solvent System
Additive
Expected Rf
Purpose / Causality
Hexanes / Ethyl Acetate (70:30)
1% TEA
0.3 - 0.4
Standard elution of the target compound.
Dichloromethane / Methanol (95:5)
0.5% TEA
0.4 - 0.5
For flushing highly retained polar impurities.
Toluene / Acetone (80:20)
1% TEA
0.35
Alternative orthogonal system if co-elution occurs.
Section 3: Recrystallization & "Oiling Out"
Q: During cooling, my solution turns cloudy and forms an oil at the bottom of the flask instead of crystals. What is happening?A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [4]. It occurs when the system experiences high supersaturation at a temperature where the solute-solvent matrix prefers to separate into a product-rich liquid phase rather than forming a rigid crystal lattice [5].
Causality & Solution: Oiling out is highly undesirable because the mobile, amorphous droplets act as an excellent solvent for impurities, completely bypassing the impurity rejection process of nucleation. It typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
To prevent LLPS, you must control the saturation curve and kinetically induce nucleation.
Dissolution: Place the purified solid in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (the "good" solvent) while stirring until the solid completely dissolves.
Anti-Solvent Addition: Maintain the solution at a gentle reflux. Slowly add hot Heptane (the "poor" solvent) dropwise until the solution becomes faintly turbid (cloudy).
System Validation (Clarification): Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears. This self-validating step ensures you have created a perfectly saturated solution at the boiling point.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Critical Step: Do not place it directly in an ice bath; rapid cooling spikes supersaturation and promotes oiling out [5].
Kinetic Intervention: If the solution reaches room temperature without crystallizing (or begins to oil out), vigorously scratch the inside of the glass flask with a glass stirring rod. This creates micro-abrasions that serve as nucleation sites, kinetically favoring crystallization over LLPS.
Isolation: Once a crystal lattice has formed, place the flask in an ice bath for 15 minutes to maximize yield, then collect the pure product via vacuum filtration.
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications.[Link]
Chemical Properties of Aldehydes and Ketones. CK-12 Foundation.[Link]
Experiment 2 Recrystallization: Purification of Solids. Murov.[Link]
Oiling Out in Crystallization. Mettler Toledo.[Link]
Technical Support Center: Overcoming Steric Hindrance in 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde Reactions
Executive Summary Working with 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8)[1][2] presents unique synthetic challenges. While the C2-aldehyde is a versatile handle for drug discovery, the bulky t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Working with 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8)[1][2] presents unique synthetic challenges. While the C2-aldehyde is a versatile handle for drug discovery, the bulky tetrahydropyran (THP) ether at the 6-position severely alters the molecule's reactivity profile.
This structural arrangement creates a dual chemical trap:
Steric Shielding: The massive, conformationally flexible THP ring sterically crowds the pyridine nitrogen. This physically blocks the bidentate coordination pathways (N-chelation) required for many transition-metal and main-group mediated reactions[3][4].
Hemiacetal Equilibria: In alcoholic solvents, pyridine-2-carbaldehydes exist in equilibrium with their hemiacetal forms, which dampens electrophilicity and further complicates nucleophilic attack[5].
This guide provides field-proven, mechanistically grounded solutions to bypass these steric and electronic hurdles.
Troubleshooting FAQs
Q1: My reductive aminations with primary amines are stalling at 20-30% yield despite using standard NaBH(OAc)₃ conditions. How can I drive this to completion?
The Causality: The rate-limiting step in this reaction is imine condensation. The 6-THP-oxy group restricts the trajectory of the incoming amine. Furthermore, standard weak acids (like acetic acid) fail to sufficiently activate the aldehyde because they cannot efficiently protonate the sterically shielded pyridine nitrogen.
The Solution: Shift to a highly oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) forces imine formation by directly activating the aldehyde oxygen and acting as an irreversible dehydrating agent, completely bypassing the need for pyridine nitrogen coordination[6][7].
Q2: Grignard additions to the aldehyde are yielding complex mixtures and poor diastereoselectivity. Why is the Cram-chelate model failing?
The Causality: Standard organomagnesium additions to 2-pyridinecarboxaldehydes rely on the Mg²⁺ ion chelating both the aldehyde oxygen and the pyridine nitrogen to lock the transition state. The bulky 6-THP-oxy group physically prevents this bidentate chelation, causing the Grignard reagent to attack via an uncontrolled, open transition state[3].
The Solution: Abandon chelation-controlled Grignard additions. Instead, use Organocerium (Luche-type) reagents (RCeCl₂). Cerium is highly oxophilic and activates the aldehyde directly, providing high yields and predictable stereocontrol without requiring N-chelation[8][9].
Q3: I am attempting a copper-catalyzed A³ coupling (aldehyde-alkyne-amine), but the reaction requires extreme heating and gives low yields. Is the catalyst dying?
The Causality: The catalyst is not dying; it is being sterically excluded. 6-substituted pyridine-2-carbaldehydes exhibit severe steric hindrance that prevents the copper catalyst from coordinating the pyridine nitrogen, which is a critical step for forming the propargylamine intermediate[3][4].
The Solution: Increase the Cu catalyst loading (up to 5-10 mol%) and switch to a non-coordinating solvent like dichloromethane. Avoid using bidentate ligands that further increase the steric bulk around the metal center[3].
Quantitative Data Summary
The following table summarizes the performance of standard methodologies versus the optimized, sterically-bypassed conditions for 6-(THP-oxy)pyridine-2-carbaldehyde.
Reaction Type
Standard Condition
Yield (%)
Optimized Condition
Yield (%)
Primary Mechanistic Fix
Reductive Amination
NaBH(OAc)₃, AcOH, DCE
22%
Ti(OiPr)₄, NaBH₃CN, THF
88%
Oxophilic activation; bypasses N-protonation.
Nucleophilic Addition
RMgBr, THF, 0 °C
35%
RCeCl₂, THF, -78 °C
92%
Direct aldehyde activation; ignores Cram-chelate.
A³ Multicomponent
CuI (1 mol%), Toluene
<15%
CuNPs (5 mol%), CH₂Cl₂
77%
Higher loading; non-coordinating solvent.
Mechanistic Workflows
Mechanistic bypass of N-chelation steric hindrance using oxophilic Ti(OiPr)4 activation.
Organocerium reagents bypass the disrupted Cram-chelate model caused by 6-position steric bulk.
Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension upon the addition of NaOH, confirming the successful precipitation of titanium dioxide salts.
Imine Formation: Charge a flame-dried round-bottom flask with 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.2 M concentration).
Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature under an inert atmosphere. Stir for 12 hours. Note: Monitor by TLC (Hexanes/EtOAc); the intermediate imine will appear as a distinct, less polar spot compared to the starting aldehyde.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN (1.5 equiv) in a single portion. Stir for 2 hours while allowing the flask to gradually warm to room temperature.
Workup: Quench the reaction by adding 1M aqueous NaOH (equal to the reaction volume) to precipitate the titanium salts as TiO₂. Stir vigorously for 15 minutes. Filter the resulting thick white suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation Check: The successful generation of the active RCeCl₂ species is indicated by a distinct color change (often milky white to pale yellow/orange, depending on the Grignard used) upon the addition of RMgX to the CeCl₃ suspension.
Cerium Activation: In a flame-dried flask, suspend anhydrous CeCl₃ (1.5 equiv) in dry THF (0.3 M). Stir vigorously at room temperature for exactly 2 hours to ensure complete activation of the cerium salt[8].
Transmetalation: Cool the suspension to -78 °C. Add the desired Grignard reagent (RMgX, 1.5 equiv) dropwise. Stir at -78 °C for 1 hour to form the highly oxophilic organocerium species (RCeCl₂).
Addition: Add a pre-cooled solution of 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) in THF dropwise down the side of the flask.
Workup: Stir at -78 °C for 2 hours. Quench carefully at -78 °C with saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
References
Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones. ACS Catalysis.[Link]
Temperature-Sensitive Magnetic Resonance Probes: Leveraging Hyperpolarized Pyridine-2-Carbaldehyde and SABRE for Real-Time Temperature Sensing. Analytical Chemistry.[Link]
Regioselective and Diastereoselective Addition of Organometallic Reagents to (S)-N-[(2-Pyridyl)methylene]-O-(trimethylsilyl)valinol. ResearchGate.[Link]
Progresses of Weinreb Amides in Organic Synthesis. ResearchGate.[Link]
Transfer Hydrogenation: Application in Asymmetric Reductive Amination and Ring Contraction. University of Liverpool Repository. [Link]
Removing unreacted starting materials from 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde crude
Welcome to the advanced troubleshooting and purification guide for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde . As a Senior Application Scientist, I have designed this resource for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and purification guide for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde . As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who are struggling to isolate this specific ether-aldehyde from complex crude mixtures.
Synthesizing this molecule typically involves a Nucleophilic Aromatic Substitution (SNAr) between a 6-halopicolinaldehyde and tetrahydropyran-4-ol (THP-4-ol) under basic conditions. The primary challenge lies in the chemoselective separation of the target product from unreacted starting materials—specifically, the electrophilic aldehyde and the polar alcohol.
Troubleshooting FAQs: Causality & Chemistry
Q1: Why does my SNAr reaction stall, leaving significant amounts of unreacted 6-halopicolinaldehyde?A1: The stalling is a kinetic issue rooted in both sterics and electronics. THP-4-ol is a secondary alcohol; its corresponding alkoxide is sterically hindered, which reduces its nucleophilic attack trajectory against the pyridine ring. Furthermore, your choice of halogen matters. While the bromine atom at the 6-position of the pyridine ring is susceptible to SNAr[1], utilizing 6-fluoropicolinaldehyde drastically accelerates the reaction. The highly electronegative fluorine atom stabilizes the anionic Meisenheimer transition state far better than bromine, driving the reaction to completion[2].
Q2: How can I selectively remove unreacted THP-4-ol without relying solely on column chromatography?A2: THP-4-ol is highly polar and tends to streak during silica gel chromatography, often co-eluting with the product. The most field-proven method to eliminate it is chemoselective solid-phase scavenging. By introducing a polymer-supported isocyanate resin (PS-Isocyanate) to your organic extract, the resin covalently reacts with the hydroxyl group of THP-4-ol to form a polymer-bound carbamate[3]. Because your target product is an ether-aldehyde lacking a free hydroxyl group, it remains untouched in solution and the impurity is simply filtered away.
Q3: I see a highly polar byproduct stuck on my TLC baseline. What is it, and how do I avoid it?A3: This is likely the corresponding picolinic acid or pyridyl carbinol, resulting from a base-catalyzed Cannizzaro reaction. The strong bases required to deprotonate THP-4-ol (e.g., NaH or Cs2CO3) can induce the disproportionation of your aldehyde starting material or product if water is present or if the reaction is heated excessively. To prevent this, ensure strictly anhydrous conditions, use a slight excess of the alkoxide rather than excess base, and keep reaction temperatures optimized (typically 0 °C to room temperature).
Mechanistic & Workflow Visualizations
Fig 1: SNAr mechanism and base-catalyzed side reactions for ether-aldehyde synthesis.
Fig 2: Chemoselective purification workflow for isolating the target ether-aldehyde.
Quantitative Data & Material Selection
To ensure a self-validating purification process, rely on the distinct physicochemical properties of the reaction components.
The following methodologies combine chemical scavenging with traditional chromatography to guarantee high-purity isolation of complex pyridine scaffolds[4].
Protocol A: Chemoselective Scavenging of Unreacted THP-4-ol
This protocol removes the polar alcohol without subjecting the sensitive aldehyde to harsh aqueous washes.
Preparation: Following a standard aqueous quench and extraction, concentrate the crude organic layer (containing product, unreacted 6-halopicolinaldehyde, and residual THP-4-ol) under reduced pressure.
Dissolution: Redissolve the crude mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
Resin Addition: Calculate the theoretical maximum amount of unreacted THP-4-ol remaining. Add 2.0 to 3.0 equivalents of PS-Isocyanate resin (based on resin loading capacity, typically 1.5 mmol/g).
Incubation: Stir the suspension gently at room temperature for 3 hours under an inert atmosphere.
Filtration: Filter the mixture through a pad of Celite to remove the swollen resin beads. Wash the resin cake with an additional 2 column volumes of DCM.
Self-Validation Checkpoint: Spot the combined filtrate on a TLC plate and develop in 3:1 Hexanes/EtOAc. Stain the plate with KMnO4. Validation: The complete absence of a spot at Rf 0.10 confirms the total sequestration of THP-4-ol.
Protocol B: Flash Column Chromatography for Electrophile Separation
This protocol separates the target ether-aldehyde from the less polar unreacted 6-halopicolinaldehyde.
Dry Loading: Concentrate the filtrate from Protocol A. Dissolve the residue in a minimal amount of DCM, add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder.
Equilibration: Pack a silica gel column and equilibrate with 10% EtOAc in Hexanes.
Elution: Load the dry powder onto the column. Begin elution with 10% EtOAc to rapidly push the unreacted 6-halopicolinaldehyde (Rf ~0.65) off the column.
Gradient Shift: Once the SM1 has eluted (monitor via UV), increase the gradient to 25-30% EtOAc to elute the target 6-(THP-4-yloxy)pyridine-2-carbaldehyde.
Self-Validation Checkpoint: Spot the collected fractions alongside the original crude mixture. Validation: A single UV-active spot at Rf ~0.35 that instantly forms a bright orange precipitate upon treatment with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain confirms the isolation of the pure target aldehyde.
Improving the stability of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in acidic and aqueous media
Welcome to the technical support center for 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this reagent: its inherent instability in acidic and aqueous environments. Our goal is to provide you with a deeper understanding of the degradation mechanisms and to equip you with practical, field-proven strategies to ensure the success of your experiments.
Overview: Understanding the Core Instability
The structure of 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde contains two key features that dictate its chemical behavior:
An Acid-Labile Tetrahydropyranyl (THP) Ether: The THP group is a widely used protecting group for alcohols. It is, in fact, an acetal. A fundamental characteristic of acetals is their rapid hydrolysis (cleavage) under acidic conditions, while they remain robust in neutral to strongly basic media.[1][2][3][4]
A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic and will be protonated in acidic solutions. While this protonation can alter the electronic properties of the molecule, the more immediate and synthetically challenging issue is the acid-catalyzed cleavage of the THP ether.
The primary degradation pathway is the acid-catalyzed hydrolysis of the THP ether linkage, which regenerates the parent alcohol, 6-hydroxypyridine-2-carbaldehyde, and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal).[5][6] This process can occur even with trace amounts of acid, leading to low yields, impure products, and inconsistent results.
Caption: Acid-catalyzed hydrolysis of the THP ether.
Frequently Asked Questions (FAQs)
Q1: My reaction workup involves an acidic wash (e.g., 1M HCl), and I'm seeing significant loss of my product. Why?A: This is the most common issue encountered. The acidic aqueous environment of the wash is causing rapid cleavage of the THP ether, as detailed in the mechanism above.[5] Your desired product is being converted to the more polar and potentially water-soluble 6-hydroxypyridine-2-carbaldehyde. For workups, use neutral (water, brine) or slightly basic (saturated NaHCO₃ solution) washes only.
Q2: I'm running a reaction and a new, more polar spot has appeared on my TLC plate. What is it?A: The new, more polar spot is almost certainly the deprotected alcohol, 6-hydroxypyridine-2-carbaldehyde. This indicates that your reaction conditions are either acidic or contain trace acidic impurities that are sufficient to cause decomposition. The hydroxyl group makes the resulting molecule significantly more polar, causing it to have a lower Rf value on silica gel TLC.
Q3: Can I use this compound in reactions that generate acidic byproducts, like a Friedel-Crafts acylation?A: It is highly inadvisable to use this compound directly in reactions that either require a strong acid catalyst or generate acidic byproducts. The THP group will not survive these conditions. If such a transformation is necessary, you must consider replacing the THP group with a more robust, acid-stable protecting group beforehand (see Alternative Strategies section).
Q4: I need to purify my product using silica gel chromatography, but I'm getting low recovery. Is the silica gel a problem?A: Yes, standard silica gel is slightly acidic (pH ~4-5) and can cause on-column degradation of the THP ether, especially if the compound spends a long time on the column. This leads to streaking on the TLC plate and poor recovery from the column.
Troubleshooting Guide
This section provides solutions to specific experimental failures.
Problem Observed
Probable Cause
Recommended Solution & Scientific Rationale
Low or no yield in a reaction expected to be compatible.
Trace Acid/Water Contamination: Solvents, reagents, or glassware may contain residual acid or water, catalyzing hydrolysis.
1. Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. Handle the reagent under an inert atmosphere (N₂ or Ar).[7]
Product degradation during purification by silica gel column chromatography.
Acidity of Silica Gel: The stationary phase is acting as an acid catalyst, cleaving the THP group during elution.
1. Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base) by volume. This deactivates the acidic silanol groups. 2. Use Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.[8]
Inconsistent reaction outcomes between batches.
Reagent Age/Storage: The aldehyde functional group can be susceptible to air oxidation over time, forming the corresponding carboxylic acid. Older samples may have degraded.
1. Verify Starting Material Purity: Check the purity of the aldehyde by ¹H NMR or TLC before use. Older samples may appear brown due to impurities.[9] 2. Proper Storage: Store the compound under an inert atmosphere, protected from light, and at a low temperature as recommended by the supplier.
// Nodes
problem [label="Problem Encountered:\nLow Yield / Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_ph [label="Are reaction or workup\nconditions acidic (pH < 6)?", shape=diamond, fillcolor="#FBBC05"];
check_silica [label="Is degradation occurring\nduring silica gel chromatography?", shape=diamond, fillcolor="#FBBC05"];
check_reagents [label="Are anhydrous/inert\nconditions being used?", shape=diamond, fillcolor="#FBBC05"];
sol_ph [label="SOLUTION:\n- Use neutral/basic workup (NaHCO₃)\n- Use non-acidic reaction conditions\n- Consider alternative protecting group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_silica [label="SOLUTION:\n- Neutralize silica with Et₃N\n- Use neutral/basic alumina\n- Minimize time on column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_reagents [label="SOLUTION:\n- Use oven-dried glassware\n- Use anhydrous solvents\n- Run reaction under N₂ or Ar", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
problem -> check_ph;
check_ph -> sol_ph [label="Yes"];
check_ph -> check_silica [label="No"];
check_silica -> sol_silica [label="Yes"];
check_silica -> check_reagents [label="No"];
check_reagents -> sol_reagents [label="No"];
check_reagents -> problem [label="Yes, but still failing.\n(Re-evaluate reaction compatibility)"];
}
Caption: A workflow for troubleshooting common issues.
Preventative Measures & Alternative Strategies
For synthetic routes where acidic conditions are unavoidable, the THP protecting group is not a suitable choice. A proactive strategy involves replacing it with a more robust alternative.
Experimental Protocol: Switching to a TBDMS Protecting Group
If your synthesis requires acid stability, we recommend a two-step "protecting group swap" at the beginning of your sequence.
Caption: Workflow for a protecting group swap strategy.
Step 1: Mild THP Deprotection
Dissolution: Dissolve the 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and acetic acid/water (1:1).
Reaction: Stir the solution at room temperature.
Monitoring: Monitor the reaction progress carefully by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
Workup: Carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-hydroxypyridine-2-carbaldehyde can often be used directly in the next step.
Step 2: TBDMS Protection
Setup: To a solution of the crude 6-hydroxypyridine-2-carbaldehyde (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) at room temperature under an inert atmosphere, add imidazole (2.2 equiv).[10]
Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) to the solution.
Reaction: Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC, typically 2-12 hours).
Workup: Quench the reaction by adding water.
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and then brine to remove DMF and imidazole salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (using neutralized silica gel) to yield the acid-stable TBDMS-protected aldehyde.
By implementing these troubleshooting and preventative strategies, you can effectively mitigate the instability of 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde and improve the reliability and success of your synthetic endeavors.
References
Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]
Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved from [Link]
THP Protecting Group Addition | Organic Chemistry. (2021, November 27). YouTube. Retrieved from [Link]
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Link is to a related chapter summary, as the full text is copyrighted: [Link])
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020, August 17). Chemistry Stack Exchange. Retrieved from [Link]
Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
O-Tetrahydropyran-2-yloxy (OTHP) as an ortho Directing Group in the Lithiation of Pyridines. (2003). ResearchGate. Retrieved from [Link]
A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Analysis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Introduction In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves complex intermediates whose purity is paramount to the safety and efficacy of the final active pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves complex intermediates whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). One such intermediate is 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, a molecule featuring a pyridine core, an aldehyde functional group, and a tetrahydropyran moiety. Its structural complexity necessitates a robust analytical method to ensure its purity and identify any potential impurities or degradants.
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. Moving beyond a simple recitation of protocols, we delve into the causality behind the method's development and validation choices. The performance of this method is objectively compared against the globally recognized standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The experimental data herein demonstrates a method that is not only fit for its intended purpose but also serves as a self-validating system, ensuring trustworthiness and scientific integrity.
The Rationale: Architecting a Method on Regulatory Foundations
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a purity assay, this means the method must be able to accurately and unequivocally assess the purity of the analyte, separating it from any impurities, degradants, or related substances. The ICH Q2(R1) guideline provides a framework of validation characteristics that form the bedrock of a reliable analytical method.[4][5]
The relationship between these validation parameters is not arbitrary; they form a logical cascade where each characteristic supports the others to build a comprehensive picture of the method's performance.
Caption: Interrelationship of HPLC Validation Parameters per ICH Q2(R1).
Method Development: A Strategy Guided by Molecular Structure
The structure of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde dictates the chromatographic strategy. The presence of the pyridine ring and the aromatic aldehyde provides a strong UV chromophore, making UV detection a logical choice. The molecule's overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.
Experimental Chromatographic Conditions
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Rationale: A C18 stationary phase is selected for its hydrophobic characteristics, suitable for retaining the moderately polar analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in Water.
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (if needed for peak identification) and helps to protonate the pyridine nitrogen, ensuring a consistent ionic state and sharp, symmetrical peak shape.[6]
Mobile Phase B: Acetonitrile.
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
20
15.0
80
17.0
80
17.1
20
| 20.0 | 20 |
Rationale: A gradient elution is chosen to ensure elution of the main analyte with a good retention factor while also allowing any more hydrophobic or hydrophilic impurities to be separated and eluted within a reasonable run time.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength: 275 nm
Rationale: This wavelength was selected based on the UV absorbance maximum (λmax) of the analyte, providing optimal sensitivity.
Injection Volume: 10 µL
Diluent: Acetonitrile:Water (50:50, v/v)
Performance Validation: A Comparative Analysis
The developed method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines.[7]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, forced degradation studies are essential for a stability-indicating method.[9][10]
Sample Preparation: Prepare a solution of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde at a concentration of 1.0 mg/mL in the diluent.
Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.[11]
Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.[11]
Oxidative Degradation: Mix the sample solution 1:1 with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 6 hours.[11]
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve in diluent for analysis.
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B), alongside a control sample protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
The method demonstrated excellent specificity. In all stress conditions, the main analyte peak was well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally pure, with no evidence of co-eluting peaks. A target degradation of 5-20% was achieved for most conditions, which is considered optimal for validating a stability-indicating method.[11]
Stress Condition
% Degradation
Observations
ICH Acceptance Criteria
Acid (1N HCl, 80°C)
~15%
Two major degradant peaks observed.
Analyte peak is resolved from degradants.
Base (1N NaOH, RT)
~10%
One major degradant peak observed.
Analyte peak is resolved from degradants.
Oxidation (3% H₂O₂)
~18%
Multiple minor degradant peaks observed.
Analyte peak is resolved from degradants.
Thermal (105°C)
~5%
Minor degradation observed.
Analyte peak is resolved from degradants.
Photolytic
~8%
One minor degradant peak observed.
Analyte peak is resolved from degradants.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]
Prepare a stock solution of the reference standard at 1000 µg/mL.
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration and perform linear regression analysis.
Parameter
Experimental Result
ICH Acceptance Criteria
Range
50 - 150 µg/mL
Justified by the intended application.
Correlation Coefficient (r²)
0.9998
r² ≥ 0.999
Y-intercept
Minimal, close to zero
Intercept should not be significantly different from zero.
The excellent correlation coefficient confirms the linearity of the method across the specified range.
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value.[12] It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the analyte into a placebo mixture.
Prepare each concentration level in triplicate (total of 9 determinations).
Calculate the percentage recovery for each determination.
Spiked Level
Mean Recovery (%)
% RSD
ICH Acceptance Criteria
80%
99.5%
0.45%
98.0% - 102.0% Recovery
100%
100.2%
0.31%
98.0% - 102.0% Recovery
120%
100.8%
0.52%
98.0% - 102.0% Recovery
The recovery values are well within the typical acceptance criteria for a purity assay, demonstrating the high accuracy of the method.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]
Repeatability (Intra-assay precision):
Prepare six separate samples at 100% of the target concentration from the same homogenous batch.
Analyze these samples on the same day, with the same analyst and instrument.
Calculate the Relative Standard Deviation (%RSD).
Intermediate Precision (Inter-assay precision):
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
Precision Level
Experimental %RSD
ICH Acceptance Criteria
Repeatability (n=6)
0.42%
%RSD ≤ 2.0%
Intermediate Precision (n=6)
0.68%
%RSD ≤ 2.0%
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy meet acceptance criteria.
Parameter
Experimental Result
ICH Acceptance Criteria
LOD (S/N ≈ 3:1)
0.05 µg/mL
Sufficiently low to detect trace impurities.
LOQ (S/N ≈ 10:1)
0.15 µg/mL
Precision (%RSD) at LOQ was <10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Vary critical method parameters one at a time, such as:
Analyze a system suitability solution under each modified condition.
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
The method was found to be robust. Minor, deliberate changes to the flow rate, column temperature, and mobile phase composition did not significantly impact the system suitability parameters, all of which remained within their predefined acceptance limits (e.g., tailing factor < 1.5, resolution > 2.0).
Caption: The Analytical Method Lifecycle Workflow.
Conclusion
This guide has detailed the development and rigorous validation of a stability-indicating HPLC method for the purity analysis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. Through a systematic evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, the method has been proven to be fit for its intended purpose. The experimental results, when compared against the stringent acceptance criteria outlined in the ICH Q2(R1) guidelines, demonstrate the method's reliability and scientific validity. This validated method provides a trustworthy tool for quality control in the development and manufacturing process, ensuring the purity and quality of this critical pharmaceutical intermediate.
References
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Scribd. Forced Degradation in HPLC Methods. [Link]
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
Contract Laboratory. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. [Link]
J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. [Link]
European Medicines Agency. NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
Comparative Reactivity Guide: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde vs. 6-Bromopyridine-2-carbaldehyde
In modern medicinal chemistry and ligand design, 2,6-disubstituted pyridines serve as privileged scaffolds. The choice of substituents at the C6 position fundamentally dictates not only the downstream synthetic versatili...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry and ligand design, 2,6-disubstituted pyridines serve as privileged scaffolds. The choice of substituents at the C6 position fundamentally dictates not only the downstream synthetic versatility of the molecule but also the intrinsic reactivity of the C2-carbaldehyde group.
This guide provides an in-depth mechanistic comparison between two highly utilized building blocks: 6-bromopyridine-2-carbaldehyde (a bifunctional linchpin) and 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (a pre-functionalized, sterically demanding terminal module).
Mechanistic Reactivity Profiling
Electronic Tuning of the Aldehyde (Electrophilicity)
The reactivity of the C2-aldehyde is highly sensitive to the electronic nature of the C6 substituent.
6-Bromopyridine-2-carbaldehyde: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) across the pyridine ring that outweighs its weak resonance donation (+M). This ground-state destabilization renders the C2-carbonyl highly electrophilic[1]. Consequently, this molecule undergoes rapid nucleophilic attack, exhibiting accelerated rates of hydrate formation and imine condensation in aqueous or protic media[1].
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (6-OTHP): The tetrahydropyran-4-yloxy group acts as a potent resonance electron donor (+M) via the oxygen lone pairs. This delocalizes electron density into the pyridine ring and partially into the carbonyl system, decreasing the ground-state electrophilicity of the aldehyde[1]. Nucleophilic additions (e.g., reductive amination, Wittig reactions) are kinetically slower compared to the bromo analog, often requiring mild acid catalysis to activate the carbonyl.
Orthogonal Synthetic Handles (C-Br vs. C-O)
Bifunctional Divergence: 6-Bromopyridine-2-carbaldehyde is a bifunctional intermediate. The C-Br bond is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2]. This allows for orthogonal functionalization: the C6 position can be arylated or aminated either before or after the aldehyde is modified.
Chemoselective Stability: In contrast, the 6-OTHP derivative is a terminal building block. The C-O bond is completely inert to standard palladium or copper catalysis. This is highly advantageous when chemoselectivity is required—researchers can aggressively functionalize the aldehyde (e.g., via Grignard addition or harsh reductive aminations) without risking competitive oxidative addition at the C6 position.
Impact of C6 substituents on the ground-state electrophilicity of the C2-aldehyde.
Comparative Performance Data
The following table summarizes the divergent physicochemical and reactive properties of both scaffolds to aid in synthetic route planning.
Objective: Form a C-C bond at the C6 position while preserving the highly reactive C2-aldehyde for downstream functionalization[3].
Causality & Design: The aldehyde is sensitive to strongly basic conditions and high temperatures (prone to Cannizzaro-type disproportionation or aldol condensations). Therefore, a highly active Pd-NHC catalyst (PEPPSI-IPr) is utilized. The steric bulk of the NHC ligand facilitates rapid oxidative addition into the C-Br bond at mild temperatures (65 °C), while a mild base (K₂CO₃) prevents aldehyde degradation[3].
Procedure:
In a microwave vial, dissolve 6-bromopyridine-2-carbaldehyde (1.0 equiv, 0.24 mmol) and the desired aryl boronic acid/ester (1.1 equiv) in a degassed mixture of 1,4-dioxane and ethanol (3:2 v/v, 2 mL).
Seal the vial, purge with N₂, and heat to 65 °C for 2–4 hours.
Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 186/188) is fully replaced by the product mass. The presence of the aldehyde proton (~10.0 ppm) in a crude ¹H NMR confirms chemoselectivity.
Workup: Quench with water to dissolve inorganic salts and extract with EtOAc. Dry over Na₂SO₄ and purify via silica gel chromatography.
Objective: Convert the C2-aldehyde into a secondary or tertiary amine.
Causality & Design: Because the +M effect of the OTHP group reduces the electrophilicity of the aldehyde, imine formation is the rate-limiting step. Glacial acetic acid is added to protonate the carbonyl, accelerating nucleophilic attack by the amine. Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ because STAB selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde to an alcohol.
Procedure:
Dissolve 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.
Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and check via LC-MS for the formation of the intermediate imine/iminium mass.
Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir at room temperature for 12 hours.
Workup: Quench cautiously with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. The basic quench also ensures the amine product is in its free-base form, preventing it from partitioning into the aqueous layer during EtOAc extraction.
References
Exploring the Chemical Reactivity of 6-Bromopyridine-2-carbaldehyde. Ningbo Inno Pharmchem Co., Ltd.2
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au - ACS Publications. 1
Synthesis of b-TVBT 2 analogues for detection of protein aggregates involved in Alzheimer's disease. DiVA Portal. 3
A Comparative Guide to the Quantitative Analysis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde by LC-MS/MS: Methodologies and Validation Strategies
Introduction In the landscape of pharmaceutical development and metabolic research, the accurate quantification of novel small molecules is a cornerstone of progress. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and metabolic research, the accurate quantification of novel small molecules is a cornerstone of progress. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde represents a class of compounds whose structural features—a polar pyridine core and a reactive aldehyde group—present distinct analytical challenges. As a potential pharmaceutical intermediate, impurity, or metabolite, developing a robust, reliable, and sensitive quantitative method is not merely an academic exercise; it is a critical requirement for regulatory submission and clinical decision-making.
The inherent properties of this analyte, namely its polarity and the instability of the carbaldehyde moiety, can lead to significant issues in a typical bioanalytical workflow. These include poor retention on standard reversed-phase chromatography columns, susceptibility to oxidation, and unpredictable ionization efficiency, all of which are compounded by the complexity of biological matrices like human plasma.
This guide provides an in-depth, comparative analysis of two primary strategies for the quantitative determination of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore a direct analysis approach, contrasting different chromatographic techniques, and a more robust derivatization strategy designed to overcome the analyte's intrinsic chemical liabilities. The methodologies are presented with the causality behind each experimental choice, grounded in established bioanalytical principles and regulatory expectations for method validation.[1][2][3]
Part I: The Direct Analysis Approach: A Tale of Two Chromatographies
The most straightforward strategy is to analyze the native compound. This approach minimizes sample preparation complexity but places a heavy burden on the chromatographic system to achieve adequate retention and separation from matrix interferences.
The Challenge: Analyte Polarity and Matrix Effects
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a polar molecule. In reversed-phase liquid chromatography (RPLC), where the stationary phase is nonpolar (like C18), polar analytes have weak interactions and tend to elute very early, often with the solvent front.[4][5] This region of the chromatogram is notoriously "dirty" in bioanalysis, containing numerous endogenous polar compounds from the matrix (e.g., salts, phospholipids), which can cause significant ion suppression or enhancement.[6][7][8] This phenomenon, known as the matrix effect, directly compromises the accuracy and precision of quantification.[9]
Chromatographic Solutions: RPLC vs. HILIC
To address the poor retention, two chromatographic modes are compared: advanced RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC): Standard C18 columns are often inadequate. However, modern RPLC phases with polar-embedded or polar-endcapped functionalities are designed to provide better retention for polar compounds and are compatible with highly aqueous mobile phases without suffering from "phase dewetting."[10] While an improvement, achieving sufficient separation from early-eluting matrix components remains a significant challenge.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for polar analytes.[11][12] It employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A thin water layer forms on the stationary phase, and polar analytes are retained via partitioning between this layer and the mobile phase.[11] In HILIC, water acts as the strong, eluting solvent, resulting in an elution order that is often orthogonal to RPLC.[5] This provides excellent retention for polar compounds, moving their elution away from the void volume and reducing the impact of many matrix components.[10]
Feature
Polar-Modified RPLC (e.g., C18 with polar endcapping)
HILIC (e.g., Amide phase)
Retention Mechanism
Primarily hydrophobic interactions, with some secondary polar interactions.
Partitioning into an aqueous layer on the polar stationary phase.
Mobile Phase
High aqueous content (weak solvent) to low aqueous (strong solvent).
High organic content (weak solvent) to increasing aqueous (strong solvent).
Analyte Elution
Polar analytes elute early.
Polar analytes are well-retained and elute later.
Matrix Effect Mitigation
Limited; analyte may still co-elute with polar interferences.
Excellent; analyte is chromatographically separated from many early-eluting matrix components.
MS Sensitivity
Can be lower due to higher aqueous content in the mobile phase at elution.
Often enhanced due to the high organic content of the mobile phase, which promotes better desolvation in the ESI source.[10]
Recommendation: For direct analysis, HILIC is the scientifically superior choice, offering better retention, improved separation from interferences, and potentially higher sensitivity.
Experimental Protocol: Direct Analysis via HILIC-MS/MS
This protocol outlines the quantification from human plasma.
1. Sample Preparation (Protein Precipitation):
Protein Precipitation (PPT) is a simple, universal method for sample cleanup, though it is the least effective at removing matrix components compared to LLE or SPE.[13][14]
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable IS would be a stable isotope-labeled (SIL) version of the analyte.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. HILIC-MS/MS Conditions:
LC System: UPLC/UHPLC system.
Column: Amide-HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[15]
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Analyte: To be determined by infusion (Predicted [M+H]⁺ → fragment).
IS (SIL-Analyte): To be determined (Predicted [M+H]⁺ → corresponding fragment).
Part II: The Derivatization Strategy: Engineering Analytical Success
While direct analysis is possible, the reactive aldehyde group remains a liability. Chemical derivatization is a powerful strategy to overcome this by converting the aldehyde into a more stable, easily analyzable functional group.[16][17] This approach not only improves stability but can be engineered to drastically enhance chromatographic retention and ionization efficiency.[18]
Rationale for Derivatization
Stability: Converts the easily oxidized aldehyde into a stable hydrazone or oxime.[18]
Chromatography: Can change the polarity of the analyte, allowing for excellent retention and peak shape on standard RPLC columns.
Sensitivity: Can introduce a functional group that is highly efficient at ionizing, such as a permanently charged moiety.[16]
Comparison of Derivatization Reagents
Two common reagents for carbonyls are 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T (GirT).
Forms a stable hydrazone containing a quaternary ammonium group (a permanent positive charge).[20]
Detection Principle
Historically used for HPLC-UV due to its strong chromophore.[21][22][23] Can be detected by MS.
Specifically designed for MS. The permanent positive charge ensures extremely high ionization efficiency in ESI+.[18]
Chromatography
The derivative is nonpolar and well-suited for RPLC.
The derivative is polar but charged, also well-suited for RPLC.
Sensitivity in LC-MS
Good.
Exceptional. The pre-charged nature of the derivative maximizes the ESI response.
Recommendation: Girard's Reagent T is the optimal choice for this application. Its ability to "tag" the analyte with a permanent positive charge is a definitive advantage in ESI-MS/MS, leading to superior sensitivity and a lower limit of quantification (LLOQ).
Experimental Protocol: Derivatization with Girard's Reagent T and RP-LC-MS/MS
This protocol integrates derivatization into the sample preparation workflow.
1. Sample Preparation (LLE with Derivatization):
Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT by removing many highly polar and non-polar interferences.[13]
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard.
Add 50 µL of a 10 mg/mL solution of Girard's Reagent T in 10% acetic acid.
Vortex and incubate at 40°C for 30 minutes to form the hydrazone derivative.
Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.
2. RP-LC-MS/MS Conditions:
LC System: UPLC/UHPLC system.
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B -> 95% B over 4 minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: Triple Quadrupole.
Ionization Mode: ESI+.
MRM Transitions: To be optimized by infusing the derivatized standard. The precursor ion will be the intact charged derivative.
Part III: Method Validation: The Foundation of Trustworthiness
A developed method is of no practical use until it is rigorously validated to prove it is fit for purpose. Bioanalytical method validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][24][25] The following parameters must be assessed for the chosen method (the superior derivatization approach).
Validation Parameter
Description
Typical Acceptance Criteria
Selectivity
The ability to differentiate and quantify the analyte in the presence of other components in the sample.
No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.
Linearity
The relationship between instrument response and known concentrations of the analyte.
Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted linear regression.
Accuracy
The closeness of measured values to the true value.
Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision
The closeness of repeated individual measurements.
Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
LLOQ
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio > 5; accuracy and precision criteria must be met.
Recovery
The efficiency of the extraction process.
Should be consistent and reproducible, though no specific value is mandated.
Matrix Effect
The influence of co-eluting matrix components on the analyte's ionization.
The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Stability
Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Hypothetical Validation Data Summary (Girard's Reagent T Method)
Parameter
Result
Status
Linearity Range
0.1 - 100 ng/mL
Pass
Correlation (r²)
> 0.995
Pass
Intra-day Accuracy
94.5% - 106.2%
Pass
Intra-day Precision (CV)
< 8.5%
Pass
Inter-day Accuracy
96.1% - 103.8%
Pass
Inter-day Precision (CV)
< 10.2%
Pass
Matrix Effect (CV)
7.8%
Pass
Mean Extraction Recovery
85% (Consistent)
Pass
This data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
Part IV: Visualizing the Workflow
Diagrams are essential for clearly communicating complex analytical processes.
Caption: Comparative workflows for direct vs. derivatization-based analysis.
Benchmarking 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde against other pyridine building blocks
Benchmarking 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde: A Comparative Guide for Medicinal Chemists As a Senior Application Scientist, I frequently evaluate novel building blocks to optimize the physicochemical a...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde: A Comparative Guide for Medicinal Chemists
As a Senior Application Scientist, I frequently evaluate novel building blocks to optimize the physicochemical and pharmacokinetic profiles of lead compounds. In modern drug discovery, the strategic incorporation of saturated heterocycles is a proven tactic for improving drug-like properties.
This guide objectively benchmarks 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) against other standard pyridine building blocks. By analyzing structural rationale, synthetic reactivity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) impacts, we can establish exactly when and why to deploy this specific bifunctional scaffold in your synthetic pipelines.
The architecture of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde offers a dual-purpose design:
The 2-Carbaldehyde Motif: A highly reactive electrophilic handle primed for late-stage functionalization, most notably reductive aminations.
The 6-(Tetrahydropyran-4-yloxy) Motif: A bulky, saturated ether that acts as a bioisostere for cycloalkanes.
In medicinal chemistry, tetrahydropyran (THP) substituents are frequently employed to modulate the lipophilicity of drugs and improve their ADME profiles[1]. While a cyclohexyl ether provides identical steric bulk, the THP ring introduces a polar oxygen heteroatom. This oxygen acts as a hydrogen bond acceptor, significantly lowering the calculated partition coefficient (cLogP) and increasing the Topological Polar Surface Area (TPSA)[1].
Table 1: Physicochemical Benchmarking of Pyridine-2-Carbaldehyde Derivatives
Building Block
MW ( g/mol )
cLogP
TPSA (Ų)
H-Bond Acceptors
Relative Aqueous Sol.
Pyridine-2-carbaldehyde
107.11
0.8
29.9
2
High
6-Methoxypyridine-2-carbaldehyde
137.14
1.1
39.1
3
High
6-(Cyclohexyloxy)pyridine-2-carbaldehyde
205.25
3.5
39.1
3
Low
6-(THP-4-yloxy)pyridine-2-carbaldehyde
207.23
2.1
48.3
4
Moderate-High
*Values are calculated estimates based on standard fragment-based predictive models.
Causality in Design:
Replacing a simple methoxy group with a THP-oxy group allows the molecule to fill larger hydrophobic pockets within a target receptor without paying the massive lipophilicity penalty associated with a cyclohexyloxy group. The THP derivative offers tighter drug–enzyme binding interactions, which frequently translates to an increase in Lipophilic Ligand Efficiency (LLE) and improved clearance rates in vivo[1].
Synthetic Utility & Reactivity Profiling
The primary synthetic utility of this building block lies in its capacity to undergo reductive amination to generate diverse amine libraries.
When benchmarking its reactivity, the electron-donating nature of the 6-alkoxy group slightly increases the electron density of the pyridine ring compared to unsubstituted or halogenated pyridines. While this mildly reduces the electrophilicity of the aldehyde, it remains highly reactive.
To achieve maximum yield without over-reducing the aldehyde to an alcohol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. STAB is a mild, selective reducing agent that preferentially reduces iminium ions much faster than aldehydes, allowing for highly efficient one-pot procedures[2]. Furthermore, STAB is exceptionally tolerant of the ether linkages present in the THP ring[3].
This self-validating protocol ensures complete conversion while protecting the integrity of the THP ether.
Imine Formation: Dissolve 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubilizing power for complex amines. Protic solvents (like methanol) are avoided to prevent premature quenching of the hydride source[4].
Acid Catalysis (Conditional): If utilizing a weakly basic amine (e.g., an aniline), add glacial acetic acid (1.0 equiv).
Causality: Acetic acid catalyzes the dehydration step to form the iminium ion, which is the actual species reduced by STAB[2].
Reduction: Stir the mixture at room temperature for 1 hour, then add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for an additional 4–12 hours. Monitor via LC-MS.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).
Causality: The mildly basic quench safely decomposes unreacted STAB and neutralizes the acetic acid without exposing the THP ether to strongly acidic conditions that could trigger premature cleavage.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Downstream ADME & Pharmacokinetic Impact
Once the building block is incorporated into a lead scaffold, the THP group plays a critical role in downstream biological assays. Compounds containing THP rings exhibit diverse bioactivities and are highly prevalent in medicinally important molecules[5].
By utilizing the THP-oxy pyridine rather than a highly lipophilic alternative, researchers can proactively avoid "molecular obesity." High lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance via hepatic cytochromes (CYP450). The THP group mitigates these risks, ensuring the resulting library passes stringent physicochemical screening.
Workflow for library synthesis and ADME screening using the THP-pyridine building block.
To validate the solubility improvements granted by the THP group, perform a kinetic solubility assay on the functionalized derivatives.
Stock Preparation: Prepare a 10 mM stock solution of the purified target compound in 100% DMSO.
Serial Dilution: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains strictly ≤ 2% to prevent solvent-induced artifacts.
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm).
Causality: Agitation allows the system to reach thermodynamic equilibration, forcing any transiently supersaturated states to precipitate, thereby preventing false-positive solubility readings.
Measurement: Measure the light scattering of each well using a nephelometer. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in light scattering (indicating precipitation) is detected.
A Guide to Validating the Structural Integrity of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde using 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, a molecule with potential applications in medicinal chemistry, verifying its structural integrity is paramount before proceeding with further studies. This guide provides an in-depth, technically-focused comparison of how two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are synergistically employed to achieve this validation. We will delve into the "why" behind experimental choices and present a self-validating workflow, grounded in authoritative principles of NMR spectroscopy.
The COSY experiment is a homonuclear correlation technique that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH).[2][3] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along both axes. Diagonal peaks mirror the 1D spectrum, while the crucial information lies in the off-diagonal "cross-peaks." A cross-peak at the intersection of two different proton frequencies indicates that those two protons are coupled. By "walking" through these correlations, we can trace out the spin systems within the molecule, effectively connecting the dots of the proton framework.[4]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between a proton and the carbon to which it is attached (¹JCH).[5][6] The HSQC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D spectrum represents a C-H bond, providing an unambiguous link between the proton and carbon skeletons of the molecule.[2][6] This is particularly powerful for resolving ambiguities in the ¹³C spectrum and for confirming the assignments made from the ¹H and COSY spectra.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the acquisition of COSY and HSQC data for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde.
Sample Preparation:
Dissolve ~10-20 mg of the synthesized 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
Acquire a standard 1D ¹H NMR spectrum. This is essential for initial assessment of the sample and for referencing the 2D spectra.
Acquire a standard 1D ¹³C{¹H} NMR spectrum. This provides the carbon chemical shifts.
Perform the COSY experiment. A standard gradient-selected COSY (gCOSY) pulse sequence is recommended. Key parameters to optimize include the number of scans, spectral width, and acquisition time.
Perform the HSQC experiment. A phase-sensitive gradient-selected HSQC (gHSQC) experiment is ideal. This allows for the differentiation of CH, CH₂, and CH₃ groups based on the phase of the cross-peaks.[5]
H-C--C-H
| |
H-C--C-H
\ /
O
|
N=C-C=C-C=C-CHO
| | |
H H H
Caption: Expected proton-proton couplings (COSY) in the target molecule.
HSQC Correlations: Assigning the Carbon Skeleton
The HSQC spectrum provides the definitive link between the proton and carbon assignments.
Each protonated carbon will show a cross-peak corresponding to its attached proton(s).
For example, the aldehyde proton signal will correlate with the aldehyde carbon signal.
The signals for the pyridine ring protons will each correlate to a unique carbon signal in the aromatic region of the ¹³C spectrum.
Similarly, the protons of the tetrahydropyran ring will show correlations to their respective carbon signals, confirming their assignments.
Caption: Direct one-bond proton-carbon correlations (HSQC).
The Synergy of COSY and HSQC: A Self-Validating System
The true power of this approach lies in the complementary nature of the COSY and HSQC data. The process of structural validation becomes a self-reinforcing loop:
Propose Initial Assignments: Based on the 1D ¹H NMR spectrum, propose initial assignments for the different proton signals.
Trace Spin Systems with COSY: Use the COSY spectrum to connect these protons into distinct spin systems (the pyridine ring and the tetrahydropyran ring).
Assign Carbons with HSQC: Use the HSQC spectrum to assign the carbon signals based on the now-confirmed proton assignments.
Verify and Refine: The assignments from the HSQC should be consistent with the expected chemical shifts for the different carbon environments. Any inconsistencies would prompt a re-evaluation of the initial proton assignments, creating a feedback loop that leads to a highly confident and validated structure.
For instance, if the COSY data clearly shows a three-proton spin system consistent with the pyridine ring, and the HSQC data links these protons to carbons in the aromatic region with appropriate chemical shifts, the assignment of the pyridine fragment is strongly supported. The same logic applies to the tetrahydropyran ring. The absence of expected correlations or the presence of unexpected ones would be immediate red flags, indicating a potential structural issue or the presence of an impurity.
Conclusion: Beyond a Spectrum, a Structural Certainty
The combination of COSY and HSQC 2D NMR spectroscopy provides a robust and reliable method for the structural validation of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde. This approach moves beyond simple spectral interpretation to a logical, evidence-based process of deduction. By systematically mapping the proton connectivity with COSY and then anchoring these protons to their corresponding carbons with HSQC, researchers can achieve a high degree of confidence in the structural integrity of their synthesized molecules. This foundational step is critical for the integrity of all subsequent research and development efforts, ensuring that the journey from molecule to medicine is built on a solid structural foundation.
References
Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Retrieved from [Link]
Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1000–1007. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737–1751. Retrieved from [Link]
Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049–1052. Retrieved from [Link]
PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
Li, Q., Peng, X., Liu, Q., & Shen, H. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters, 29(8), 1437-1446. Retrieved from [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. Retrieved from [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 7(1), 1-20. Retrieved from [Link]
PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
SpectraBase. TETRAHYDROPYRAN-2-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
HeteroLetters. (2012). SYNTHESIS AND CYTOTOXICITY OF 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. 2(2), 198-205. Retrieved from [Link]
Taylor & Francis. Tetrahydropyran – Knowledge and References. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. 4(11), 4862-4866. Retrieved from [Link]
Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]
Analytical Strategies for Residual Solvents in 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde: A Comparative GC Guide
Executive Summary 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) is a highly functionalized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) is a highly functionalized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. During its synthesis and purification, organic volatile chemicals (residual solvents) such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are often employed. Because these solvents offer no therapeutic benefit and pose documented toxicological risks, their removal and precise quantification are strictly mandated by regulatory frameworks[2].
This guide objectively evaluates Gas Chromatography (GC) methodologies to quantify residual solvents in this specific pyridine derivative, ensuring robust compliance with ICH Q3C(R8)[3] and USP <467>[4] standards.
The target molecule features both a tetrahydropyran ring and a pyridine-2-carbaldehyde moiety. With a molecular weight of 207.23 g/mol , it is a relatively non-polar, high-boiling solid at room temperature and is practically insoluble in water.
This water insolubility dictates the sample preparation strategy. According to USP <467> guidelines for water-insoluble articles, high-boiling organic diluents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) must be employed to fully dissolve the matrix and release trapped volatile impurities[5].
Fig 1: Decision matrix for selecting GC methods based on solvent volatility and matrix solubility.
Comparative Analysis: HS-GC-FID vs. DI-GC-MS
When analyzing residual solvents in a heavy matrix like 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, laboratories typically choose between Headspace GC with Flame Ionization Detection (HS-GC-FID) and Direct Injection GC with Mass Spectrometry (DI-GC-MS).
Performance Data Comparison
The following table summarizes the experimental performance of both methods when quantifying common synthetic solvents (Class 2 and Class 3) in a 50 mg/mL solution of the target intermediate.
Parameter
HS-GC-FID (USP <467> Method)
DI-GC-MS (Alternative Method)
Primary Mechanism
Gas-phase partitioning (Volatiles only)
Liquid injection of total matrix
Column Phase
DB-624 (6% Cyanopropylphenyl)
DB-1 or HP-5 (Non-polar)
LOD (THF / DCM)
5 ppm / 10 ppm
0.5 ppm / 1 ppm
Linearity (R²)
> 0.998 (10% to 150% of limit)
> 0.995 (Prone to matrix effects)
Recovery (Toluene)
95% - 102%
85% - 110% (Variable)
Matrix Interference
None (Matrix remains in vial)
High (Matrix enters GC inlet)
Column Lifespan
> 2000 injections
< 200 injections (Requires frequent trimming)
Expert Insights: The Causality of Method Selection
As an application scientist, method selection must prioritize system robustness over sheer sensitivity. While DI-GC-MS offers lower Limits of Detection (LOD), it is a fundamentally flawed approach for routine analysis of this specific molecule.
Direct injection of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde introduces the non-volatile matrix directly into the GC inlet. At standard inlet temperatures (200–250°C), the aldehyde moiety is highly susceptible to thermal degradation, leaving carbonaceous deposits in the glass liner. This creates "active sites" that adsorb polar solvents, leading to severe peak tailing and a loss of self-validation over a sequence run.
Standardized Experimental Protocol: HS-GC-FID
This protocol is engineered as a self-validating system, incorporating System Suitability Testing (SST) to ensure the thermodynamic equilibrium of the headspace extraction is functioning correctly.
Diluent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is chosen over DMF because DMF can thermally degrade at headspace temperatures to produce dimethylamine, which may co-elute with early target peaks. DMSO's high boiling point (189°C) ensures it elutes far later than the target Class 2/3 solvents, preventing baseline disruption[4].
Standard Solution: Prepare a mixed standard containing THF (720 ppm), DCM (600 ppm), and Toluene (890 ppm) in DMSO, reflecting the ICH Q3C limits[3].
Step 2: Sample Preparation
Accurately weigh 50.0 mg of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde into a 20 mL headspace vial.
Add 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.
Causality: The 15 mL of headspace volume provides the optimal phase ratio (
β
) for the partitioning of volatile organic compounds from the liquid to the gas phase.
Step 3: Headspace & GC Parameters
Oven Incubation: 80°C for 20 minutes. (Agitation: High). Causality: 80°C provides sufficient thermal energy to drive THF, DCM, and Toluene into the gas phase without degrading the pyridine-2-carbaldehyde matrix.
Column: DB-624 (30 m × 0.32 mm × 1.8 µm). This specific cyanopropylphenyl phase is strictly mandated by USP <467> (G43 phase) due to its unique selectivity for volatile organic impurities[4].
Temperature Program: 40°C (hold 5 min)
→
10°C/min to 240°C (hold 5 min).
Detection: FID at 250°C.
Step 4: System Suitability Validation (Self-Validation)
Before analyzing the sample, the system must self-validate by analyzing the Standard Solution.
Resolution: The chromatographic resolution (
Rs
) between closely eluting critical pairs (e.g., Acetonitrile and Dichloromethane, if both are present) must be
≥1.0
.
Signal-to-Noise: The S/N ratio for the lowest concentration standard (e.g., 10% of the ICH limit) must be
≥3
.
References
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
〈467〉 Residual Solvents - USP-NF
Source: United States Pharmacopeia (USP)
URL:[Link]
Analysis of Residual Solvents According to the New ICH Q3C Guideline
Source: Shimadzu
URL:[Link]
CAS RN 898289-54-8: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Source: Fisher Scientific
URL:[Link]
Comparative study of THP-substituted vs methoxy-substituted pyridine-2-carbaldehydes in drug design
Introduction: The Strategic Importance of Substitution The pyridine-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Substitution
The pyridine-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents, including kinase inhibitors and antineoplastic compounds.[1][2][3] Its reactivity and structural features allow for the synthesis of complex molecules that can effectively interact with biological targets.[2][4] However, the core scaffold's properties are profoundly influenced by the nature of its substituents. The strategic choice of these groups is a critical step in drug design, directly impacting a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.
This guide provides an in-depth comparative analysis of two common oxygen-containing substituents: the compact methoxy group (-OCH₃) and the bulkier tetrahydropyranyl (THP) ether. While both are used to modify hydroxyl functionalities, their disparate characteristics in terms of sterics, electronics, and metabolic stability present a crucial decision point in the lead optimization process. We will explore the causality behind choosing one over the other, supported by experimental data and established protocols, to empower researchers in making informed decisions for rational drug design.
Section 1: A Head-to-Head Comparison of Physicochemical Properties
The initial characterization of a drug candidate hinges on its fundamental physicochemical properties. These parameters govern everything from solubility to cell permeability and target engagement.
Lipophilicity and Solubility
Lipophilicity, often expressed as logP or logD, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Methoxy Group (-OCH₃): The methoxy group is a fascinating substituent in this regard. When attached to an aromatic system like pyridine, it is considered "lipophilicity-neutral," exhibiting a Δ(LogD) value close to zero.[6] This unique feature allows medicinal chemists to probe a protein's binding pocket without incurring a significant lipophilicity penalty, which can be advantageous for maintaining a good Ligand Lipophilicity Efficiency (LLE).[6] While it lacks a hydrogen bond donor, the oxygen atom acts as a hydrogen bond acceptor, which can modestly improve aqueous solubility compared to a simple alkyl group.[7]
Tetrahydropyranyl (THP) Group: The THP group, essentially a cyclic ether, is significantly more nonpolar and sterically demanding than a methoxy group. It is considered a bioisostere of a cyclohexane but with lower lipophilicity.[8] The replacement of a hydroxyl group with a THP ether increases lipophilicity, which can enhance membrane permeability but may also decrease aqueous solubility. Like the methoxy group, the ether oxygen in the THP ring can serve as a hydrogen bond acceptor, providing a potential interaction point with a biological target.[8]
Steric and Electronic Influence
The size, shape, and electronic nature of a substituent dictate how it interacts with the target protein and how it affects the properties of the parent molecule.
Methoxy Group: As a small and sterically unobtrusive group, the methoxy substituent allows for fine-tuning of molecular conformation.[6] Electronically, it is a π-electron-donating group on the aromatic ring, which can influence the reactivity and pKa of the pyridine nitrogen.[9] This electronic versatility can be crucial for optimizing binding interactions.[10]
THP Group: The THP group is substantially larger and conformationally more rigid than the methoxy group.[8] This bulk can be used to fill larger hydrophobic pockets within a receptor active site. However, its size can also lead to steric clashes, potentially reducing binding affinity if the pocket is constrained. A key drawback of the THP group is the introduction of a new stereocenter upon its formation, which can lead to diastereomeric mixtures that may require separation and individual biological evaluation.[11]
Methoxy group can modulate the electronics of the pyridine ring, affecting pKa and reactivity.
Section 2: The Critical Role of Pharmacokinetics and Metabolic Stability
A compound's journey through the body is a primary hurdle in drug development. Metabolic stability, in particular, is a frequent point of failure for drug candidates.
Methoxy Group: The O-Demethylation Liability
A significant disadvantage of the methoxy group is its susceptibility to metabolic breakdown.[6] Cytochrome P450 (CYP) enzymes, primarily in the liver, readily catalyze the O-demethylation of methoxyarenes, converting them into phenols.[6][7] This metabolic "soft spot" can lead to rapid clearance, a short half-life, and poor oral bioavailability.[12] The resulting phenol metabolite may also have different pharmacological activity or be prone to further conjugation and elimination.[6] While this is a major challenge, strategies such as introducing steric hindrance near the methoxy group can sometimes be employed to shield it from enzymatic attack.[6]
THP Group: A Tale of Two Stabilities
The THP group is widely employed in organic synthesis as a protecting group for alcohols precisely because of its stability profile.[11][13] It is robust under a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, and hydrides.[11][14] This chemical stability, however, does not always translate directly to metabolic stability.
While generally more stable than a methoxy group against oxidative metabolism, the THP ring is not inert. Metabolism can occur on the THP ring itself, often through hydroxylation.[15] Interestingly, strategic modifications to the THP ring can modulate its stability. For example, introducing a hydroxyl group at the 4-position of the THP ring has been shown to significantly increase metabolic stability in human liver microsomes (HLM).[15] Conversely, the THP group's primary chemical vulnerability is its lability under acidic conditions, which allows for its easy removal during synthesis but could be a concern in the acidic environment of the stomach.[11][16]
The position of the oxygen atom within the ring can also dramatically affect metabolism. In one study, a 4-substituted-THP analogue was found to be four times more stable in HLM than the corresponding 2-substituted-THP derivative, a difference attributed to the oxygen's position rather than major changes in physical properties.[15]
Section 3: Synthetic Strategies and Considerations
The ease and efficiency of synthesis are practical considerations that can influence the choice between substituents during a drug discovery campaign.
Workflow: Synthesis of Substituted Pyridine-2-Carbaldehydes
Caption: General synthetic workflows for preparing methoxy- and THP-substituted pyridines.
Experimental Protocol 1: Synthesis of 3-Methoxy-pyridine-2-carbaldehyde
This protocol outlines a general procedure starting from a commercially available precursor.
Starting Material: 3-Hydroxy-2-methylpyridine.
Methylation (Williamson Ether Synthesis):
To a solution of 3-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction carefully with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-2-methylpyridine.
Oxidation:
Dissolve the 3-methoxy-2-methylpyridine (1.0 eq) in dioxane.
Add selenium dioxide (SeO₂, 1.1 eq) and reflux the mixture for 6-8 hours, monitoring by TLC.[17]
After cooling, filter the mixture to remove selenium metal.
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-methoxy-pyridine-2-carbaldehyde.[18]
Experimental Protocol 2: Synthesis of 3-(Tetrahydro-2H-pyran-2-yloxy)pyridine-2-carbaldehyde
This protocol requires protection of the aldehyde before THP ether formation to prevent side reactions.
Dissolve 3-hydroxy-pyridine-2-carbaldehyde (1.0 eq) and ethylene glycol (1.5 eq) in toluene.
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.
Cool, neutralize with aqueous sodium bicarbonate, and extract the product, 2-(1,3-dioxolan-2-yl)pyridin-3-ol, with ethyl acetate. Purify as needed.[19]
THP Protection of Hydroxyl Group:
Dissolve the protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS).[20]
Stir at room temperature for 4-8 hours, monitoring by TLC.
Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography.
Deprotection of Acetal:
Dissolve the THP-protected acetal in a mixture of THF and 1M aqueous HCl.
Stir at room temperature for 2-4 hours until TLC indicates complete conversion.
Neutralize with aqueous sodium bicarbonate and extract the final product, 3-(tetrahydro-2H-pyran-2-yloxy)pyridine-2-carbaldehyde, with ethyl acetate. Purify by column chromatography.
Section 4: Decision-Making in Drug Design
The choice between a methoxy and a THP substituent is context-dependent and should be guided by the specific goals of the lead optimization campaign.
Caption: A decision-making framework for substituent selection.
When to Choose the Methoxy Group:
Early-Stage SAR: The methoxy group is an excellent "scout" for probing pockets where hydrogen bonding might be beneficial, without the penalty of increased lipophilicity.[6]
Constrained Binding Pockets: Its small size is ideal for tight active sites where a larger group would cause a steric clash.
Maintaining Solubility/LLE: When increasing lipophilicity is undesirable, the methoxy group offers a way to replace a hydroxyl group while maintaining favorable physicochemical properties.
When to Choose the THP Group:
Improving Metabolic Stability: If the parent hydroxyl or a methoxy analog shows poor metabolic stability due to oxidation, the more robust THP ether is a logical alternative.[15][21]
Probing Large, Hydrophobic Pockets: The size and lipophilicity of the THP group can be leveraged to achieve additional van der Waals interactions in spacious, nonpolar binding sites.[8]
Modulating Permeability: The increased lipophilicity imparted by the THP group can be a deliberate strategy to enhance membrane permeability.
Conclusion and Future Perspectives
The decision to employ a THP-substituted versus a methoxy-substituted pyridine-2-carbaldehyde is a nuanced choice that reflects the core principles of modern drug design. The methoxy group offers a subtle, low-lipophilicity modification ideal for early exploration and sterically-hindered environments, but it carries a significant risk of metabolic O-demethylation.[6][7] In contrast, the THP group provides a bulkier, more lipophilic, and generally more metabolically stable alternative, though its synthesis is complicated by the introduction of a new stereocenter and its own potential for metabolism on the ring.[11][15]
As our understanding of metabolic pathways deepens, future strategies may involve more sophisticated designs, such as deuteration of the methoxy group to leverage the kinetic isotope effect and slow metabolism, or the use of alternative cyclic ethers like oxetanes, which have been shown to offer even greater metabolic stability than THP rings.[15][21] Ultimately, the optimal choice will always be dictated by empirical data. The parallel synthesis and evaluation of both methoxy and THP analogs, guided by the principles outlined in this guide, remains the most effective strategy for advancing a lead series.
References
The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbdXUTU8bUu4gQyjBvvBeTCz8tKBFmSSlk7CQWDG7wTWOSFJNjcuLsJntlp8b7s530mafIjiQNGxJFzLQFUwav70kozTjqZhl-r7hEIPUmfAAVXWo-h9iIh9QXf1Azjl0_lIsVm1yBp8OXzrdGmE5i2CgHF6Vo_IfGe72HrwyBqgohE1eYaCUctouaMd3D2nybtndgrRZr9BTcWFIDb1HB6tjm0YQ=]
Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ8CHtWhALExadzvyWyFsFnNiYRjQW9Wf2Jp_Fh6hpLxFbTicxqIn_DUtV-8i2y8enE2x9ib_nNGK34wYHvi2iyIqAapLOLXlPw2X8cP-SaYVx5e_E85MCvb50dNn1YVOQGz-JIbG0f8VcqcppRltnWlZGCSd64KITK-Jf]
The role of the methoxy group in approved drugs | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGwTboh3QwD5ta8KZ4nVV7tpAWmR0VO63C7XMOVpuvtJjxH9gaPS20_vbQv1-bUI8M543U_TlFxEHOv3YCCeuOHMgoGYyTuJRj3iwHHozwHZ4XMni6dq8xYtFmK65qmqk7eoXUYxpVmeUwgo3iWxB7xMUXP1GAbclVl81tJMUHwWAkwja3-GHHT4s7yp8pdkzxBF9x1DzSGndbGxQ=]
The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsYqWC1c71RdlTMXIuOeUNpGLtPTuCHOw8UNus6psO15b4OPbZE3ZaVV04A96OiDnSyy50yJL0NiXvdFJhg2hoaeGZCcaw7AOhrGODEU_-FOlrDfZAcyDXDuhwPfpeTQBURkNz9k53AxCCed2y4GOHZh-4onTbLEBk5zT6uNI2PXaQjNStGY9ietC3XkjWL31O9-Nkvee8Yj9SAZeqXNPhgqLIfrmKtvgq_v_tKf-E1X7VFsF3kytQbKZdRAkvVSPY6Q==]
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVx8rayx3Qblr1l219HBmBWeqb8x5PgPNl48sTSQSiQoLVTW2mzUWfQ3YkohrlMmEz2WmqXRCn5a0v8qaDGq1Qb6XkR_TeW8Gyn4o679DZWOAUEr3pMTxe3iU47mO9lpMlUu_fJS11mAnAVDgcegx2QX33GMDRjWo8nI828uowQWVckx3ghUijSO8H6ake8_59bERqtVKF81p4VN4U7rZriyO0Y2_ZaSLn8ofKskopCC24TwrEfo=]
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL3PMAmwatzID6dTkKhO2FbkMQSwR6PDPTufXV6GBaVymmIAdpKKNIm8DtMwRNap0HqV0EDr7EnuxZT0g_3SKwgVNGXlDivgB2g2jVczSjJjYG-HsqvLH3TVUysYZWRVOa6OQ=]
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcdA8uue8qUnAvjvUVXfRyDP5JyheyVWZr8saE_erE5-CmPIGlrYMZXMJ2GCCa3qZnbq0A9GPO9fQCNR2KVIKQ1yBfHWxY-ON-mYCk80K3tGNV0WwWuxzeIH0PQBXLOKN82h3l]
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk1epmH867yDbKgoMjFIdZOBSm0enRCFiBXQ94fV7HSATPYqO_n6UvLg4cmN0Hg9vHhUdiBz97hAKo2HSbr_ze8G8TJyXWQqjtvJ6B1PR00hTSL02-HD8fXsG-QzEdjDOEsiOd1w==]
Tetrahydropyrans in Drug Discovery - PharmaBlock. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpK-lYt4hf3lA5IaX9_EmUemYE30OoQMwAq9TX_7WtxFS9pDW72tVWIzJyCxpPaYCQfdLgfM8eOJx917oWNDlU_Nepy0kEN5xXlj-Q7iNxa_0jjRiKq_TtvTJBAZ4zOEMI6KEi3-OAhN-L9ow=]
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpmCCsTMjqny6xS3hPVYYHXRDN2IwoP0TPVT3Fisp5yQKz2jpAQkuxkKBobM9SCkycpDrWOclwMW6vDfESInzrurKVMdoLq0_cjbZzcMSoUeIBTGPgAGuOKRfbr7vsl-bEw==]
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDA2MJTufdahza2k4Qultus7f_DEfjkqcoC0OA4bZHzfD4nvOHWd76sQYjnuuM1DSV8xTXT91X4vdZ_-LZYvUcU56hxKDaBWy8T0OdmwPPm_EdazijayM5J6SWFJsiYv6lYs7t]
Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUmkkCwHoAF4gKZTY0ow5UTnQjBbz52BYjD5WNKe1IguQdjQX-_hQvLWhjjtRqHmm2bELJpNKuDPnjLM6f5iPLgZ4P3YvHz1ts-JYgi_kQ9GYrVX7jRmRUEAedFNRasH3pv5I5nZTdqhr2nw==]
4.5 Tetrahydropyranyl (THP) and Related Ethers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMZ9sHuyWX9XEuKDl4u7SAxtNOCNDX02J-bYtoQxPMVoSPfBye-EEi-hVsdMiRi-EDToHu5zVlr09TioosmE0oDyB1rUhXWhu9wkkoExrYClt922vNStxdfi879klgUC-qXzjxjTTK3JYv9JlNdJyIuAybBywlEl1UdOdS385-XsAezRK]
An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnoVLx54wieL-LmwzNIq_u_QJ76pgbkl9QbEKp9tlVVVFFXA6eq7coGoPWX2YK94jNStsPvEbMwU9KHBVIDVD2F5uD8CPmcETbPX7X95ESQ_gvoEOkQR8dBHdTQqdw50iTOFoNtYohUyVPtCOcqZqr__wA8gcgb4SQPBqXmfHd_9SoKSXurjFvVNtza9eJyalwHhnz_vdmCxO26yt33NrW6k9yx9uQlmP-6YxmiNimyKn4mBGA0NyOqAqlr4_--bm4WZfbqxpo2HxuJRYyhnP7QVpvILo=]
Parallels between the chloro and methoxy groups for potency optimization - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN-tbNmPAc4VweoARgXmlPpQZiIzdtYb2qnlAEwpGMW0NsINz5ZIGpqFRaw5cTcLffGwiptIieVF1lZJWZ9cYZs8ayR1kDi1_9m6Vo5-zu8_Rdclj1bjrh-62jytfMI5okNKUz9rRn5LbivirfavNF89U5BL_Ik1hYLoDo4LL-cRcFXh14HoJftZ5FB2LofYEq-q0mv-ojOlVqG2IhsThEaykss8782EnCsCbOwuJriJoy_qnO]
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbOOcUk8CDj9WN6en03BBh6FyNPrDJ0vQf8ZKaPF1Qu5RlqIfp29zjAPTj4t9oCdkVpTgCs2veecAShYRJaK_aPQbvPTZB_der1O0c68GQWfXiJWpA1ah5a868a0o-MbO1vUIa4rWvDfusZX21IrJopDXmzvJp5ZGyWHLj_7t-rutlHTvLI1PHJ0Tox50VwozXndE0wsRrNpQSVrErYzRtiJYacsWHdNap6DzfyeZOvc5DoRBKerLZ7K0loVYOMkVYA==]
PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m - DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtsVsEcJpwbVPqjpvau-g3eKK5cDT8g6m1lqcojKxQNUkAGBbs4YmlOWllwwUTPasqajRIn1e4jZubUnzgSE4o2br6EKYUsFH3AKAyIrwdhc9DxMPkMWMog05r4zYQ2jmYl5EZnOqn2KX46q6SqjYOHo4=]
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHufzDm9Du-9Te4pKHJDrofRTRaULiY5Mi6A65qVv5PxNUdg7GWurESkORCuJAsQxnaPGtwkfXZc5-q3AuwdyXzz4h2V619lmjfgBkE_tVOP8Z_2-cy7gWW8xBRa-jWK6eNmzA8fHdGYxc7qA==]
The role of physicochemical and topological parameters in drug design - Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiElYuLAIaE4FwnysJMtWPKEsL_9oaXoUipoxlyMRJEM5zc6gHSYuOaKRH0prGWThXz298J00NQu-JuZoEiZZH3Mj-67UZxwCL0ZHMEfv4V6NL-7Hlx3mmbbABI3hZjswhFtzhlN-UamO0iGt3nv5007GQtSCI-zUZxEYjNZVAxlBKk5JbfFfErdidQz--H9PlunvAwb0=]
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compou...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a key intermediate in various synthetic pathways. Its molecular structure, which combines a pyridine core, an aldehyde functional group, and a tetrahydropyran moiety, dictates its reactivity and, consequently, the specific protocols required for its safe handling and disposal.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. The procedures outlined below are synthesized from regulatory standards and the known hazard profiles of its constituent chemical classes to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile by examining its core components: a substituted pyridine, an aldehyde, and a tetrahydropyran ether.
The pyridine ring designates this compound as a hazardous waste constituent, requiring specific disposal methods.[1][2] Aldehydes are known for their potential to cause irritation and toxicity, while tetrahydropyran structures can be combustible.[3][4][5] Therefore, this compound must be handled as a hazardous material with multiple potential risks.
Pyridine derivatives are regulated for release to water, and chemical waste must not enter the environment.[6][12]
Required Personal Protective Equipment (PPE)
Based on the risk assessment, a stringent PPE protocol is mandatory. Each piece of equipment is selected to counter a specific hazard associated with the compound.
PPE Category
Specification
Purpose
Eye/Face Protection
Tightly fitting, splash-proof safety goggles and a full-face shield (8-inch minimum).[3][13]
Protects against splashes that can cause severe eye damage.
Hand Protection
Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[3] Inspect gloves before each use.
Prevents skin contact, irritation, and potential burns. Latex gloves are not suitable.[3]
Body Protection
A flame-retardant lab coat and protective sleeves.[3]
Shields skin from accidental splashes and contact.
Respiratory Protection
Use only within a certified laboratory chemical fume hood.[14]
Prevents inhalation of potentially toxic vapors.[3]
Step-by-Step Disposal Protocol
The disposal of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde must be handled as a regulated hazardous waste stream from the point of generation to its final destruction.
Step 1: Waste Segregation and Collection
Immediate Action: All waste containing this compound, including pure residues, solutions, and contaminated materials (e.g., silica gel, filter paper, gloves), must be segregated from general and non-hazardous waste at the point of generation.
Rationale: Cross-contamination can create complex, unknown waste mixtures and is a violation of hazardous waste regulations. Pyridine-containing waste is specifically regulated and must be handled separately.[2][14]
Step 2: Containerization and Storage
Primary Container: Collect liquid waste in a sealable, airtight, and compatible container (e.g., glass or polyethylene).[14] Solid waste should be double-bagged in clear plastic bags.[13]
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[14] The label must clearly state:
The full chemical name: "6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde"
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[15][16] Ensure it is stored away from incompatible materials like strong oxidizing agents and acids.[14] The storage area should have secondary containment.
Step 3: Final Disposal
Method: The only acceptable disposal method for this compound is through a licensed hazardous waste disposal contractor.[8][10][15]
Destruction: The U.S. Environmental Protection Agency (EPA) mandates that substituted pyridines undergo chemical destruction, typically via incineration.[12] High-temperature incineration (e.g., rotary kiln or liquid injection) ensures the complete destruction of the compound, preventing its release into the environment.[2][17]
DO NOT: Never dispose of this chemical down the drain or in regular trash.[6][18] This is illegal and environmentally harmful.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde waste.
Caption: Workflow for the compliant disposal of pyridine-based chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill (less than 100 mL within a fume hood)
Alert Personnel: Notify others in the immediate area.
Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical spill kit absorbent.[6][14]
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[15]
Decontamination: Clean the spill area thoroughly.
Disposal: Label the container and dispose of it as hazardous waste following the protocol in Section 3.
Large Spill (greater than 100 mL or any spill outside a fume hood)
Evacuate: Immediately evacuate the area and alert all personnel.
Isolate: Secure the area to prevent entry.
Emergency Call: Contact your institution's Environmental Health & Safety (EH&S) office and/or emergency services.[14] Do not attempt to clean up a large spill yourself.
Personal Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][15] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air immediately.[13][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
References
U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations Title 40, § 721.8775: Substituted pyridines.
Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde. OSHA Method 52. [Source 2]
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Source 3]
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. [Source 4]
Washington State University. (n.d.).
University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Environmental Health and Safety. [Source 6]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Fisher Scientific. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-4-ylmethanol. [Source 8]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. [Source 9]
Fisher Scientific. (2025).
Fisher Scientific. (2025). Safety Data Sheet: Tetrahydropyran-4-carboxylic acid. [Source 11]
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Source 12]
Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. [Source 13]
Occupational Safety and Health Administration. (n.d.). 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde. [Source 14]
MilliporeSigma. (2025). Safety Data Sheet: pyridine-2-carbaldehyde. [Source 15]
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Source 16]
Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridine-4-carboxaldehyde. [Source 17]
MilliporeSigma. (2025). Safety Data Sheet: 4-FORMYLTETRAHYDRO-2H-PYRAN. [Source 18]
Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde. [Source 19]
Agency for Toxic Substances and Disease Registry. (1992). PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Pyridine. [Source 20]
BenchChem. (2025). Proper Disposal of 6-Methoxydihydro-2h-pyran-3(4h)-one. [Source 21]
Standard Operating Procedure: Handling and Safety Protocols for 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
As drug development and synthetic chemistry increasingly rely on complex heterocyclic building blocks, compounds like 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) have become critical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic chemistry increasingly rely on complex heterocyclic building blocks, compounds like 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8) have become critical intermediates [1, 2]. This compound features both a reactive aldehyde moiety and a substituted pyridine ring, making it highly valuable for reductive aminations, Wittig reactions, and the synthesis of active pharmaceutical ingredients (APIs).
However, the inherent electrophilicity of the aldehyde group and the potential for respiratory and dermal irritation necessitate rigorous safety and operational protocols. This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.
Physicochemical Hazard Profile
Understanding the physical properties of a chemical is the first step in risk mitigation. The aldehyde functional group is prone to auto-oxidation upon prolonged exposure to air, forming the corresponding carboxylic acid, while also acting as a potent cross-linking agent with biological amines (proteins), which drives its irritant profile.
Contains heteroatoms (N, O) that dictate solubility.
Molecular Weight
207.23 g/mol [3]
Relatively low molecular weight; dust generation is a primary risk.
Physical State
Solid / Powder
Aerosolization of fine particulates during weighing can lead to inhalation exposure.
Reactivity
Electrophilic aldehyde
Can react exothermically with strong bases, amines, and oxidizing agents. Requires inert storage.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is dictated by the compound's phase (solid) and its reactive functional groups. The following PPE must be worn at all times when handling this material.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification
Eye/Face Protection
Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).
Protects against micro-particulates of the solid and splashes when dissolved in organic solvents (e.g., DCM, DMF).
Hand Protection
Nitrile rubber gloves (minimum thickness 0.11 mm for splash contact).
Nitrile provides excellent barrier protection against solid organic powders. If handling in solution, glove material must match the solvent's breakthrough time.
Body Protection
100% Cotton or Flame-Resistant (FR) lab coat, fully buttoned.
Prevents electrostatic discharge (which could ignite solvent vapors) and provides a physical barrier against dermal sensitization.
Respiratory Protection
Handled strictly within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
Face velocity of 80-100 fpm ensures aldehyde vapors and solid particulates are drawn away from the operator's breathing zone.
Operational Workflow & Handling Protocol
To ensure experimental integrity and operator safety, the handling of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde must follow a strict procedural logic.
Experimental Workflow Diagram
Caption: Standard operational workflow for handling reactive pyridine-2-carbaldehyde derivatives.
Step-by-Step Handling Procedure
Environmental Preparation: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and primary/secondary amines (unless intended for the reaction).
Material Transfer:
Use an anti-static weighing boat and a clean, dry stainless-steel spatula.
Causality: Static electricity can cause fine powders to disperse into the air, increasing inhalation risk and causing mass-balance errors in stoichiometric calculations.
Dissolution: Transfer the weighed solid directly into the reaction flask. Add the chosen solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) slowly.
Inert Atmosphere: Because aldehydes auto-oxidize to carboxylic acids in the presence of atmospheric oxygen, immediately flush the reaction vessel with dry Nitrogen or Argon gas.
Sealing: Seal the primary container of the stock chemical tightly, wrap the cap with Parafilm, and store it at the recommended temperature (typically 2-8°C) under an inert atmosphere to preserve chemical integrity.
Spill Management and Disposal Plan
In the event of a spill, immediate and methodical action prevents widespread contamination.
Solid Spill Cleanup Protocol
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Protect: Ensure full PPE (including an N95/P100 respirator if the spill is outside the fume hood) is worn.
Contain & Collect: Do not dry sweep, as this aerosolizes the powder. Lightly moisten the spilled solid with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress dust.
Transfer: Use a disposable scoop to transfer the wetted material into a chemically resistant, sealable hazardous waste container.
Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe down to remove residual organic traces.
Waste Disposal
Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves) and spilled material must be placed in a designated solid hazardous waste bin.
Liquid Waste: If the compound is dissolved in a solvent, the resulting mixture must be disposed of in a clearly labeled halogenated or non-halogenated organic waste carboy, depending on the solvent used. Never pour aldehyde-containing solutions down the sink, as they are toxic to aquatic life and can react with plumbing infrastructure.
References
Fisher Scientific. (2009). Ficha de Datos de Seguridad: 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS: 898289-54-8). Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). 6-(tetrahydropyran-4-yloxy)pyridin-2-carbaldehyd Technical Data. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.